2-Chloro-4-(hydroxymethyl)thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGGEOFNOAVTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621199 | |
| Record name | (2-Chloro-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-85-6 | |
| Record name | (2-Chloro-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-1,3-thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-(hydroxymethyl)thiazole
CAS Number: 5198-85-6
This technical guide provides a comprehensive overview of 2-Chloro-4-(hydroxymethyl)thiazole, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and discusses its potential biological activities based on the known properties of the thiazole scaffold.
Chemical and Physical Properties
This compound is a substituted thiazole ring with a chlorine atom at the 2-position and a hydroxymethyl group at the 4-position. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5198-85-6 | [1][2][3][4] |
| Molecular Formula | C₄H₄ClNOS | [3] |
| Molecular Weight | 149.60 g/mol | [3] |
| Physical State | Solid or liquid | [3][4] |
| Boiling Point | 302.798 °C at 760 mmHg; 46 °C at 10 mmHg | [2] |
| Density | 1.528 g/cm³ | N/A |
| Solubility | Information not available | |
| Storage Conditions | Store in a cool, well-ventilated area. Keep container tightly closed. Recommended storage at 2-8 °C. | N/A |
Note: There are discrepancies in the reported boiling point, which may be due to different experimental conditions or the purity of the substance. The physical state has been reported as both solid and liquid, suggesting its melting point may be near room temperature.
Experimental Protocols
Synthesis
General Synthetic Workflow:
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(hydroxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-4-(hydroxymethyl)thiazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines its known characteristics, experimental protocols for its synthesis and analysis, and explores its potential biological significance.
Core Physicochemical Properties
This compound, with the molecular formula C₄H₄ClNOS and a molecular weight of 149.60 g/mol , is a solid compound at room temperature.[1] Its structure, featuring a thiazole ring substituted with a chlorine atom and a hydroxymethyl group, imparts a unique combination of reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.[1]
The presence of the polar hydroxymethyl group enhances its solubility in polar organic solvents such as methanol and chloroform.[1] Conversely, the overall hydrophobic character of the thiazole ring limits its solubility in water.[1] The chlorine atom at the 2-position acts as a good leaving group, facilitating nucleophilic substitution reactions, which is a key aspect of its chemical reactivity.[1] The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.[1]
While the compound is generally stable under standard laboratory conditions, precise experimental data for several key physicochemical parameters are not extensively documented in publicly available literature. The table below summarizes the available quantitative data.
| Property | Value | Source |
| Molecular Formula | C₄H₄ClNOS | [1] |
| Molecular Weight | 149.60 g/mol | [1] |
| Appearance | Solid | [1] |
| Predicted XLogP3 | 1.1 | [1] |
| Melting Point | Not explicitly documented. Related thiazole derivatives typically melt in the range of 120-140°C. | |
| Boiling Point | Not explicitly documented. | |
| pKa | Not explicitly documented. |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed method for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This multi-step process involves the reaction of an α-haloketone with a thioamide.[2][3][4][5][6]
Materials:
-
1,3-Dichloroacetone
-
Thiourea
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Step 1: Synthesis of 2-Amino-4-(hydroxymethyl)thiazole.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.
-
Slowly add 1,3-dichloroacetone to the solution at room temperature.
-
The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is then hydrolyzed with an aqueous acid to yield 2-amino-4-(hydroxymethyl)thiazole.
-
-
Step 2: Sandmeyer-type reaction for Chlorination.
-
The synthesized 2-amino-4-(hydroxymethyl)thiazole is diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a low temperature (0-5°C).
-
The resulting diazonium salt is then treated with a solution of copper(I) chloride to replace the amino group with a chlorine atom, yielding this compound.
-
Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[7] Alternatively, recrystallization from a suitable solvent system can be employed.[7] The purity of the final product should be assessed by analytical techniques such as HPLC and NMR.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the proton on the thiazole ring. The chemical shifts and coupling patterns will be indicative of the final structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the thiazole ring and the hydroxymethyl group, confirming the carbon framework of the molecule.[8]
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The fragmentation pattern can provide further structural information.[9][10][11][12]
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible addition of a modifier like trifluoroacetic acid) is a common starting point for method development.[13][14][15][16][17] The compound can be detected using a UV detector at an appropriate wavelength.
Potential Biological Significance and Applications
Thiazole derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][18][19][20][21][22][23] The presence of both a reactive chlorine atom and a hydroxymethyl group on the thiazole ring of this compound makes it an attractive scaffold for the synthesis of novel drug candidates.
The chlorine atom can be readily displaced by various nucleophiles to introduce diverse functional groups, allowing for the exploration of structure-activity relationships. The hydroxymethyl group provides a site for further modification or can participate in hydrogen bonding interactions with biological targets. Thiazole-containing compounds have been investigated as inhibitors of various enzymes, including kinases and proteases.[1][21][24][25]
While specific signaling pathways involving this compound have not been definitively identified in the literature, its structural motifs suggest potential interactions with enzymatic active sites.
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Potential mechanism of action for thiazole derivatives as enzyme inhibitors.
References
- 1. Buy this compound | 5198-85-6 [smolecule.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents [patents.google.com]
- 8. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. uni-saarland.de [uni-saarland.de]
- 11. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. d-nb.info [d-nb.info]
- 14. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
- 19. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]
- 23. ijarsct.co.in [ijarsct.co.in]
- 24. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Chloro-4-(hydroxymethyl)thiazole: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Chloro-4-(hydroxymethyl)thiazole is a heterocyclic organic compound that serves as a versatile intermediate in synthetic organic chemistry. While not an active pharmaceutical ingredient with a distinct mechanism of action itself, its chemical properties, particularly the reactivity of the chlorine atom and the hydroxymethyl group, make it a valuable building block for the synthesis of various biologically active molecules. This guide provides a comprehensive overview of its chemical reactivity, its role in the synthesis of pharmaceuticals, with a particular focus on the antidepressant Melitracen, and the general biological potential of the thiazole scaffold.
Chemical Properties and Reactivity
This compound is characterized by a five-membered thiazole ring containing a sulfur and a nitrogen atom, substituted with a chlorine atom at the 2-position and a hydroxymethyl group at the 4-position. Its molecular formula is C4H4ClNOS.[1] The primary utility of this compound in drug development stems from the reactivity of its functional groups.
Key Reactive Sites:
-
2-Chloro Position: The chlorine atom is a good leaving group, making the C2 position susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups and the formation of more complex thiazole derivatives.[1]
-
4-Hydroxymethyl Position: The primary alcohol of the hydroxymethyl group can undergo a range of transformations, including oxidation to an aldehyde or carboxylic acid, or participation in condensation and etherification reactions.[1]
The presence of both these functionalities provides synthetic chemists with a versatile scaffold for constructing a diverse library of molecules with potential therapeutic applications.
Role as a Synthetic Intermediate
This compound is not typically studied for its own biological activity but is rather employed as a crucial starting material or intermediate in the synthesis of more complex molecules. The thiazole ring itself is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and investigational agents.[2][3][4][5][6] Derivatives of thiazole have demonstrated a broad spectrum of biological activities, including:
The subject compound serves as a key precursor for creating derivatives that may exhibit these properties. For instance, it is used in the development of fungicides and herbicides in the agricultural sector.[7]
Case Study: Synthesis of Melitracen
A significant application of this compound is in the synthesis of the tricyclic antidepressant, Melitracen. While the exact synthetic route from this specific thiazole derivative to Melitracen is proprietary and can vary, the general principle involves leveraging the reactivity of the thiazole intermediate to build a more complex side chain which is then attached to the dibenzocycloheptadiene core of Melitracen.
The mechanism of action of the final product, Melitracen, involves the inhibition of the reuptake of norepinephrine and serotonin in the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the brain. This is a common mechanism for many tricyclic antidepressants.
Below is a generalized workflow illustrating the potential use of a thiazole intermediate in a multi-step drug synthesis.
Caption: Generalized workflow for the synthesis of an API using a thiazole intermediate.
Experimental Protocols
Detailed experimental protocols for the direct biological investigation of this compound are not prevalent in the literature due to its role as an intermediate. However, synthetic protocols for its use are available.
Protocol 1: General Nucleophilic Substitution at the C2 Position
This protocol describes a general method for replacing the chlorine atom with a nucleophile, a common step in the elaboration of this intermediate.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be required to scavenge the HCl byproduct.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, filter off any solid byproducts. The crude product is typically extracted into an organic solvent (e.g., ethyl acetate) from an aqueous solution.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the desired 2-substituted-4-(hydroxymethyl)thiazole.
Protocol 2: Synthesis of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride (Illustrative Transformation)
This protocol, adapted from the literature, demonstrates the transformation of the hydroxymethyl group.[12]
-
Dissolution: Dissolve 2-cyclopropyl-4-hydroxymethylthiazole (0.9 g) in chloroform (10 ml).
-
Chlorination: Cool the solution under ice-cooling and add thionyl chloride (0.68 ml) dropwise.
-
Reaction: Stir the mixture for 30 minutes at room temperature.
-
Solvent Removal: Distill off the excess thionyl chloride under reduced pressure.
-
Precipitation: Add diethyl ether to the residue to precipitate the product.
-
Isolation: Collect the resulting pale brown powder, 2-cyclopropyl-4-chloromethyl thiazole hydrochloride (1.1 g).
Quantitative Data
As this compound is an intermediate, quantitative data primarily relates to its physical properties and synthetic yields rather than biological efficacy.
| Property | Value | Reference |
| Molecular Formula | C4H4ClNOS | [1] |
| Molecular Weight | 149.60 g/mol | [1] |
| Appearance | Solid | [1] |
Synthetic yields for reactions involving this intermediate are highly dependent on the specific reaction and conditions used and are typically reported in the primary literature for the specific derivative being synthesized.
Signaling Pathways of Thiazole-Containing Drugs
While this compound does not have a mechanism of action, the final drug products derived from it do. The diagram below illustrates a simplified representation of the signaling pathway affected by Dasatinib, an anticancer drug that contains a thiazole moiety. This is provided as an example of the biological targets of complex molecules that can be synthesized from thiazole-based intermediates. Dasatinib is a multi-targeted kinase inhibitor.
Caption: Inhibition of multiple tyrosine kinases by Dasatinib, a thiazole-containing drug.
Conclusion
This compound is a fine chemical with significant value in the synthesis of pharmaceuticals and other biologically active compounds. Its utility lies in its chemical reactivity, which allows for its incorporation into larger, more complex molecular architectures. Understanding the synthetic potential of this and similar intermediates is crucial for drug discovery and development professionals aiming to create novel therapeutics. Future research will likely continue to find new applications for this versatile building block in the synthesis of next-generation drugs targeting a wide range of diseases.
References
- 1. Buy this compound | 5198-85-6 [smolecule.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. chemimpex.com [chemimpex.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
An In-depth Technical Guide to (2-chloro-1,3-thiazol-4-yl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-chloro-1,3-thiazol-4-yl)methanol is a heterocyclic organic compound featuring a thiazole ring substituted with a chloro group at the 2-position and a hydroxymethyl group at the 4-position. This molecule serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its reactivity, characterized by the labile chlorine atom and the versatile hydroxymethyl functional group, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its role as a building block in medicinal and agricultural chemistry. While specific biological activity data for this compound is limited in publicly available literature, the broader significance of the 2-chlorothiazole moiety in bioactive molecules is discussed.
Chemical Properties and Data
(2-chloro-1,3-thiazol-4-yl)methanol, with the IUPAC name confirming its structure, is a solid at room temperature. The presence of both a chloro and a hydroxymethyl group on the thiazole ring imparts a unique reactivity profile to the molecule. The key chemical identifiers and computed properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2-chloro-1,3-thiazol-4-yl)methanol | PubChem |
| Synonyms | 2-Chloro-4-(hydroxymethyl)thiazole, 2-Chloro-4-thiazole-methanol | PubChem |
| CAS Number | 5198-85-6 | PubChem[1] |
| Molecular Formula | C4H4ClNOS | PubChem[1] |
| Molecular Weight | 149.60 g/mol | PubChem[1] |
| Appearance | Solid (typical) | Smolecule |
| InChI | InChI=1S/C4H4ClNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | PubChem |
| InChIKey | PYGGEOFNOAVTCT-UHFFFAOYSA-N | PubChem |
| SMILES | C1=C(SC(=N1)Cl)CO | PubChem |
| Computed XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Note: Some physical properties are computed and may vary from experimental values.
Synthesis and Experimental Protocols
The synthesis of (2-chloro-1,3-thiazol-4-yl)methanol is not widely detailed in peer-reviewed journals, suggesting its primary use as a commercially available building block or an intermediate synthesized on-demand. However, general principles of thiazole synthesis and functional group transformations can be applied. The following represents a plausible synthetic workflow based on established chemical reactions.
General Synthetic Approach: Hantzsch Thiazole Synthesis and Subsequent Modifications
A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. A generalized experimental workflow for obtaining (2-chloro-1,3-thiazol-4-yl)methanol could involve the reaction of a thioamide with an α-haloketone or α-haloaldehyde, followed by functional group manipulations.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Amino-4-(hydroxymethyl)thiazole
-
To a solution of thiourea in ethanol, add an equimolar amount of a suitable α-halo-β-hydroxyketone or ester (e.g., 1,3-dichloroacetone followed by controlled hydrolysis).
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
The product, 2-amino-4-(hydroxymethyl)thiazole, can be isolated by filtration or extraction and purified by recrystallization or column chromatography.
Step 2: Conversion to (2-chloro-1,3-thiazol-4-yl)methanol via a Sandmeyer-type reaction
-
Dissolve 2-amino-4-(hydroxymethyl)thiazole in an aqueous acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The product, (2-chloro-1,3-thiazol-4-yl)methanol, can be extracted with an organic solvent and purified by column chromatography.
Chemical Reactivity and Potential Applications
The chemical reactivity of (2-chloro-1,3-thiazol-4-yl)methanol is dominated by its two functional groups.[2]
-
Nucleophilic Substitution at the 2-position: The chlorine atom on the electron-deficient thiazole ring is a good leaving group, making the C2 position susceptible to nucleophilic attack. This allows for the introduction of a wide range of substituents, such as amines, thiols, and alkoxides, to generate a library of 2-substituted thiazole derivatives.[2]
-
Reactions of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can undergo various transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, which are themselves versatile synthetic handles.[2] Esterification or etherification of the alcohol is also a common strategy to modify the molecule's properties or to introduce linkers for further conjugation.
These reactive sites make (2-chloro-1,3-thiazol-4-yl)methanol a key building block in the synthesis of more complex molecules with potential biological activity.
Biological Significance (Inferred)
-
Antimicrobial and Antifungal Activity: The thiazole ring is a core structure in many antimicrobial and antifungal agents.
-
Anticancer Properties: Numerous thiazole derivatives have been investigated for their potential as anticancer drugs, often acting as kinase inhibitors or antimetabolites.[2]
-
Enzyme Inhibition: The ability of the thiazole ring to coordinate with metal ions and participate in hydrogen bonding makes it a suitable scaffold for designing enzyme inhibitors.[2]
Given its structural features, (2-chloro-1,3-thiazol-4-yl)methanol is a promising starting material for the synthesis of novel compounds with potential therapeutic or agrochemical applications. Further research is warranted to explore the specific biological profile of this compound and its derivatives.
Conclusion
(2-chloro-1,3-thiazol-4-yl)methanol is a versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. Its well-defined reactivity at both the chloro and hydroxymethyl substituents allows for the systematic generation of diverse molecular architectures. While direct biological data on the title compound is scarce, its role as a precursor to potentially bioactive molecules is clear. This technical guide provides a foundation for researchers and scientists working with this compound, summarizing its known properties and outlining its synthetic utility. Future studies focused on the direct biological evaluation of (2-chloro-1,3-thiazol-4-yl)methanol and its novel derivatives could unveil new therapeutic or crop protection agents.
References
An In-depth Technical Guide to the Molecular Structure and Configuration of 2-Chloro-4-(hydroxymethyl)thiazole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, configuration, and key chemical data for 2-Chloro-4-(hydroxymethyl)thiazole. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific compound, this document combines information from analogous structures, established synthetic methodologies, and computational predictions to serve as a foundational resource for research and development activities.
Molecular Structure and Configuration
This compound is a heterocyclic organic compound with the molecular formula C₄H₄ClNOS. Its structure consists of a planar, aromatic thiazole ring, which imparts significant stability. The molecule is substituted at the 2-position with a chlorine atom and at the 4-position with a hydroxymethyl group.
The thiazole ring's planarity is a result of its aromatic character. The primary conformational flexibility of the molecule arises from the rotation of the hydroxymethyl group around the C(4)-CH₂ single bond. The preferred orientation of this group is influenced by intramolecular interactions and steric factors involving the adjacent ring atoms. Intermolecular hydrogen bonding, facilitated by the hydroxyl group, is expected to play a significant role in the solid-state packing and physical properties of the compound, such as its melting point and solubility in polar solvents.
Molecular Diagram
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
Precise experimental data for this compound is not widely published. The following tables summarize its basic properties and predicted spectroscopic data based on computational models and analysis of similar structures.
Table 1: General Properties
| Property | Value |
| Molecular Formula | C₄H₄ClNOS |
| Molecular Weight | 149.60 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in polar organic solvents |
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Singlet | 1H | H5 (thiazole ring) |
| ~4.7-4.9 | Singlet | 2H | -CH₂- |
| ~2.0-3.0 | Broad Singlet | 1H | -OH |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155-158 | C2 (thiazole ring) |
| ~150-153 | C4 (thiazole ring) |
| ~115-118 | C5 (thiazole ring) |
| ~60-63 | -CH₂- (hydroxymethyl) |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3500 | Broad, Strong | O-H stretch (alcohol) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2900-2950 | Medium | C-H stretch (aliphatic) |
| ~1500-1550 | Medium | C=N stretch (thiazole ring) |
| ~1450 | Medium | C=C stretch (thiazole ring) |
| ~1050-1100 | Strong | C-O stretch (alcohol) |
| ~700-800 | Strong | C-Cl stretch |
Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Interpretation |
| 149/151 | Molecular ion [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |
| 118/120 | [M - CH₂OH]⁺ |
| 114 | [M - Cl]⁺ |
| 86 | [M - Cl - CO]⁺ or other complex fragmentation |
Experimental Protocols
Synthesis
Caption: Potential synthetic pathways to this compound.
This protocol is adapted from the synthesis of the isomeric 2-chloro-5-hydroxymethylthiazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-4-(chloromethyl)thiazole (1 equivalent).
-
Reagent Addition: Add a suitable solvent such as heptane or toluene, followed by sodium formate (approximately 3 equivalents) and a phase-transfer catalyst (e.g., tricaprylylmethylammonium chloride, 0.02 equivalents).
-
Heating: Heat the reaction mixture to approximately 85-90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up (Formate Ester Hydrolysis): Upon completion, cool the mixture to room temperature. Carefully add a 25% aqueous solution of sodium hydroxide to hydrolyze the intermediate formate ester. Ensure the temperature does not exceed 25°C during the addition.
-
Extraction: Dilute the mixture with water and a suitable organic solvent like methyl tert-butyl ether (MTBE). Separate the organic layer, and extract the aqueous layer multiple times with the same organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Use a standard single-pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 to 32 scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or a GC inlet.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and characteristic fragment ions.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by its functional groups:
-
2-Chloro Group: The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, making it a valuable intermediate in the synthesis of more complex thiazole derivatives.
-
4-Hydroxymethyl Group: The primary alcohol can undergo various transformations, including oxidation to the corresponding aldehyde or carboxylic acid, or esterification and etherification reactions.
Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both a reactive chlorine atom and a modifiable hydroxymethyl group makes this compound a promising scaffold for the development of novel therapeutic agents and agrochemicals.
Potential Reaction Pathways
Caption: Key reactivity of this compound.
The Thiazole Scaffold: A Versatile Core for Biological Activity Screening
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary biological activity screening of thiazole derivatives, focusing on key therapeutic areas such as oncology, infectious diseases, and inflammation. Detailed experimental protocols, structured data from recent studies, and visualizations of relevant signaling pathways are presented to aid researchers in the exploration of this versatile chemical entity.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival signaling pathways.
Data Presentation: In Vitro Anticancer Activity of Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| 3b | Leukemia HL-60(TB) | - | PI3Kα/mTOR dual inhibitor | [1][2] |
| 3e | Leukemia HL-60(TB) | - | PI3Kα/mTOR dual inhibitor | [1][2] |
| 4b | MDA-MB-231 (Breast) | 3.52 | VEGFR-2 Inhibition | [3] |
| 4d | MDA-MB-231 (Breast) | 1.21 | VEGFR-2 Inhibition | [3] |
| 4c | MCF-7 (Breast) | 2.57 | VEGFR-2 Inhibition | [4][5] |
| 4c | HepG2 (Liver) | 7.26 | VEGFR-2 Inhibition | [4][5] |
| 11 | HCT-116 (Colon) | Moderate Activity | Not specified | [6] |
| 5p | - | 0.024 (24 nM) | Fascin inhibitor (anti-migration) | [7] |
Note: "-" indicates that a specific IC50 value was not provided in the abstract, but the compound was highlighted as a potent inhibitor.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Thiazole derivatives
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, HepG2, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivatives in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plates for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Signaling Pathways in Cancer Targeted by Thiazole Derivatives
Thiazole derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by thiazole derivatives.
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition by thiazole derivatives.[1][7][8]
Antimicrobial Activity
The thiazole nucleus is a component of several clinically used antimicrobial agents, and novel derivatives continue to be a rich source of potential antibacterial and antifungal compounds.
Data Presentation: In Vitro Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 16 | Escherichia coli | 1.56 - 6.25 | - | - | [9] |
| 16 | Pseudomonas aeruginosa | 1.56 - 6.25 | - | - | [9] |
| 16 | Bacillus subtilis | 1.56 - 6.25 | - | - | [9] |
| 16 | Staphylococcus aureus | 1.56 - 6.25 | - | - | [9] |
| 41 | - | - | Candida strain | 0.12 | [9] |
| 3 | Resistant S. aureus (MRSA) | 0.23 - 0.7 | - | - | [10] |
| 4 | Resistant P. aeruginosa | - | - | - | [10] |
| 5a | - | Good Activity | - | Good Activity | [11] |
| 5e | - | Good Activity | - | Good Activity | [11] |
Note: "-" indicates data was not provided in the abstract.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]
Materials:
-
Thiazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the thiazole derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth to the final desired concentration for testing (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation of Microtiter Plates:
-
Inoculate each well containing the antimicrobial dilutions with the prepared inoculum.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria, or under appropriate conditions for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Anti-inflammatory Activity
Thiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade.
Data Presentation: In Vivo Anti-inflammatory Activity of Thiazole Derivatives
| Compound ID | Assay | Dose | % Inhibition of Edema | Reference |
| 3c | Carrageenan-induced paw edema | - | up to 44% | [8] |
| 3d | Carrageenan-induced paw edema | - | up to 41% | [8] |
| 3c | Carrageenan-induced paw edema | - | Better than standard at 3rd hour | [13] |
| 3a | Carrageenan-induced paw edema | - | Appreciable activity | [13] |
| 3d | Carrageenan-induced paw edema | - | Appreciable activity | [13] |
| 13b | LPS-induced cytokine release | - | Most potent | [14] |
Note: "-" indicates specific dose was not provided in the abstract.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[10][15][16]
Materials:
-
Thiazole derivatives
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard, and test groups for different doses of the thiazole derivative).
-
-
Compound Administration:
-
Administer the thiazole derivatives to the test groups, typically orally or intraperitoneally, 30-60 minutes before the carrageenan injection.
-
The control group receives the vehicle, and the standard group receives the reference drug.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
General Experimental Workflow
The preliminary screening of thiazole derivatives for biological activity follows a logical progression from synthesis to in-depth biological evaluation.
Caption: General workflow for the preliminary biological activity screening of thiazole derivatives.[5][6][11][17]
Conclusion
Thiazole derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their amenability to chemical modification allows for the generation of large libraries for screening, leading to the identification of potent and selective agents against a variety of biological targets. The experimental protocols and data presented in this guide offer a foundational framework for researchers to embark on or advance their investigations into the rich pharmacology of the thiazole scaffold. A systematic approach, combining robust in vitro and in vivo screening with a thorough understanding of the underlying mechanisms of action, will be crucial in unlocking the full therapeutic potential of these remarkable molecules.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.biobide.com [blog.biobide.com]
- 6. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery Workflow - What is it? [vipergen.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. genemod.net [genemod.net]
The Significance of 2-Chloro-4-(hydroxymethyl)thiazole: A Technical Guide for Drug Discovery
An In-depth Review of a Versatile Scaffold in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(hydroxymethyl)thiazole is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a functional hydroxymethyl group on a thiazole core, make it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the significance of this compound and its derivatives in therapeutic applications. A particular focus is placed on its role in the development of kinase inhibitors for cancer therapy, with detailed quantitative data, experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this critical area.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceuticals due to its ability to engage in various biological interactions.[1] this compound, with its distinct substitution pattern, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The chlorine atom at the 2-position acts as a good leaving group for nucleophilic substitution reactions, while the hydroxymethyl group at the 4-position can be readily modified, for instance, through oxidation or esterification.[1] This inherent reactivity makes it an invaluable intermediate for the construction of complex molecular architectures with therapeutic potential.
Synthesis of this compound
The synthesis of the core molecule, this compound, can be achieved through a multi-step process, often starting from readily available precursors. A common and effective strategy involves the diazotization of 2-amino-4-(hydroxymethyl)thiazole followed by a Sandmeyer-type reaction to introduce the chlorine atom.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol outlines a general procedure for the synthesis of this compound from 2-amino-4-(hydroxymethyl)thiazole.
Materials:
-
2-amino-4-(hydroxymethyl)thiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-(hydroxymethyl)thiazole in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, ensuring the temperature remains between 0-5°C. The slow addition is critical to prevent the decomposition of the unstable diazonium salt.[2]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.[2]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly and carefully add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Evolution of nitrogen gas should be observed.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Workup and Purification:
-
Extract the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Biological Significance and Therapeutic Applications
The thiazole nucleus is a cornerstone in the development of a wide range of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] The unique substitution of this compound makes it a particularly valuable precursor for potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
Kinase Inhibition in Cancer Therapy
Kinase-mediated signaling pathways are crucial for tumor cell proliferation, survival, and metastasis.[3] Derivatives of this compound have been extensively explored as inhibitors of several key kinases implicated in cancer, including:
-
B-RAF: A serine/threonine kinase that is frequently mutated in melanoma.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A tyrosine kinase that plays a critical role in angiogenesis.
-
Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle.
-
Glycogen Synthase Kinase 3β (GSK-3β): A multifunctional kinase involved in numerous cellular processes.
-
c-Met: A receptor tyrosine kinase that, when activated, can lead to tumor growth and metastasis.
-
Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway: A central signaling pathway that controls cell growth, proliferation, and survival.
The following tables summarize the in vitro activities of various thiazole derivatives, many of which can be synthesized using this compound as a starting material.
Table 1: Inhibitory Activity of Thiazole Derivatives against Various Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 40 | B-RAFV600E | 23.1 ± 1.2 | [4] |
| Dabrafenib (Standard) | B-RAFV600E | 47.2 ± 2.5 | [4] |
| Compound 42 | GSK-3β | 0.29 ± 0.01 | [4] |
| Compound 43 | GSK-3 | 1.1 ± 0.1 | [4] |
| Compound 50 | VEGFR-2 (% inhibition) | 85.72% | [4] |
| Compound 25 | CDK9 | 0.64 - 2.01 µM | [4] |
| Compound 34 | CK2 | 1.9 ± 0.05 µM | |
| Compound 34 | GSK3β | 0.67 ± 0.27 µM | |
| Compound 51am | c-Met | Data not specified |
Table 2: Cytotoxic Activity of Thiazole Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Compound 50 | MDA-MB-231 (Breast Cancer) | 1.21 ± 0.09 | [4] |
| Compound 23 | HCT-116 (Colon Cancer) | 0.184 ± 0.01 | |
| Compound 23 | HepG2 (Liver Cancer) | 0.719 ± 0.04 | |
| Compound 23 | MCF-7 (Breast Cancer) | 0.131 ± 0.007 | |
| Compound 36 | MCF-7 (Breast Cancer) | 0.16 | |
| Compound 36 | WM266.4 (Melanoma) | 0.12 | |
| Compound 37 | MCF-7 (Breast Cancer) | 0.475 | |
| Sorafenib (Standard) | MCF-7 (Breast Cancer) | 2.51 |
Signaling Pathway Visualization
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently hyperactivated in various cancers. Many thiazole-based inhibitors target components of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway, a key target for thiazole-based anticancer agents.
Experimental Workflow for Biological Evaluation
The biological activity of novel thiazole derivatives is typically assessed through a series of in vitro assays to determine their cytotoxic effects and their specific molecular targets.
Caption: A typical experimental workflow for the biological evaluation of synthesized thiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized thiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery. Its strategic functionalization has led to the development of numerous potent and selective inhibitors of key biological targets, particularly protein kinases involved in cancer progression. The data and protocols presented in this technical guide highlight the significance of this scaffold and provide a solid foundation for researchers and scientists to further explore its potential in developing novel therapeutics. The continued investigation into the synthesis and biological activity of derivatives of this compound holds great promise for the future of targeted therapies.
References
Potential Research Applications of 2-Chloro-4-(hydroxymethyl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(hydroxymethyl)thiazole is a bifunctional heterocyclic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 2-position and a modifiable hydroxymethyl group at the 4-position, allows for sequential and site-selective derivatization. This enables the construction of complex molecular architectures and diverse compound libraries. The thiazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential research applications of this compound, detailing its synthesis, reactivity, and its role as a key intermediate in the development of novel therapeutic agents and agrochemicals. Detailed experimental protocols, quantitative biological data on related structures, and graphical representations of synthetic pathways are provided to facilitate its use in research and development.
Core Properties of this compound
This compound is a solid organic compound notable for its dual reactivity.[1] The key physicochemical and structural data are summarized below.
| Property | Value | Reference |
| IUPAC Name | (2-Chloro-1,3-thiazol-4-yl)methanol | [1] |
| CAS Number | 5198-85-6 | [1] |
| Molecular Formula | C₄H₄ClNOS | [1] |
| Molecular Weight | 149.60 g/mol | [1] |
| Appearance | Solid | [1] |
| Predicted XLogP3 | 1.1 | [1] |
| Solubility | Soluble in polar organic solvents like methanol and chloroform. | [1] |
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed with high selectivity.
General Synthesis
The thiazole ring is classically synthesized via the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide.[2][3] This method is known for its simplicity and high yields.[2] While a specific protocol for this compound is not detailed in readily available literature, a general pathway would involve reacting a suitable thioamide with a functionalized α-halocarbonyl compound.
Key Reactivity Pathways
The primary value of this compound lies in its potential for diversification through two main reaction types:
-
Nucleophilic Substitution at C2: The chlorine atom at the 2-position of the thiazole ring is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1] This position is activated by the adjacent nitrogen atom, facilitating nucleophilic aromatic substitution (SNAr) reactions.[4][5] This allows for the introduction of amines, thiols, alkoxides, and other functional groups to build complex derivatives.[4]
-
Derivatization of the 4-(hydroxymethyl) Group: The primary alcohol functionality can undergo various transformations, including:
-
Oxidation to form the corresponding aldehyde or carboxylic acid, providing a handle for further amide or ester coupling.[1][6]
-
Esterification or Etherification to introduce different side chains.[7]
-
Conversion to a Halomethyl Group (e.g., chloromethyl) using agents like thionyl chloride, which can then be used in further nucleophilic substitution reactions.[8]
-
The diagram below illustrates these principal reactivity pathways.
Figure 1: Key reactivity pathways of this compound.
Potential Research Applications
The thiazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as an ideal starting point for exploring several therapeutic and industrial applications.
Drug Discovery and Medicinal Chemistry
-
Kinase Inhibitors: The 2-aminothiazole core is a validated template for potent kinase inhibitors.[9] Notably, it forms the backbone of the FDA-approved drug Dasatinib , a pan-Src kinase inhibitor used in cancer therapy.[9] The 2-chloro group can be substituted with various amine-containing fragments, while the hydroxymethyl group can be modified to optimize solubility and pharmacokinetic properties, making this compound a key intermediate for novel kinase inhibitor discovery programs targeting cancers and inflammatory diseases.[9][10][11]
-
Antimicrobial Agents: Thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[12] The ability to introduce diverse substituents at both the C2 and C4 positions allows for the fine-tuning of antimicrobial potency and spectrum. For example, the introduction of nitro-phenyl groups or linkage to other heterocyclic systems like pyrazole has been shown to enhance activity.[12][13] This scaffold is promising for developing new agents to combat multidrug-resistant pathogens.[14]
-
Anti-inflammatory Drugs: The thiazole ring is present in non-steroidal anti-inflammatory drugs (NSAIDs). The structural flexibility offered by this compound makes it a suitable precursor for synthesizing novel anti-inflammatory compounds, potentially targeting enzymes like cyclooxygenase (COX).[15]
Agrochemicals
This compound and its close analogs are important intermediates in the synthesis of modern agrochemicals.[15][16] The thiazole moiety is a key component in several systemic insecticides (e.g., Clothianidin) and fungicides.[17][18] The reactivity of the chloro and hydroxymethyl groups enables the creation of pesticides with improved efficacy, bioavailability, and target specificity, contributing to crop protection and enhanced agricultural productivity.[15][17]
Experimental Protocols
The following protocols provide detailed methodologies for key transformations relevant to the derivatization of this compound and related structures.
Protocol 1: General Hantzsch Thiazole Synthesis
This protocol, adapted from established procedures for synthesizing substituted thiazoles, outlines the fundamental ring-forming reaction.[2][3]
-
Reaction Setup: In a round-bottom flask, combine the α-haloketone (1.0 eq) and the appropriate thioamide (1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol.
-
Heating: Heat the mixture to reflux with stirring for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing an aqueous solution of a weak base (e.g., 5% Na₂CO₃) to neutralize the acid byproduct and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the filter cake with water and allow it to air dry. The crude product can be further purified by recrystallization or column chromatography if necessary.
Figure 2: General workflow for Hantzsch thiazole synthesis.
Protocol 2: Nucleophilic Substitution of a 2-Chlorothiazole
This protocol describes a general method for displacing the chlorine atom at the C2 position with an amine nucleophile, a key step in synthesizing kinase inhibitors and other bioactive molecules.[4]
-
Reaction Setup: To a solution of the 2-chlorothiazole derivative (1.0 eq) in a polar aprotic solvent (e.g., DMF, NMP, or dioxane), add the desired amine nucleophile (1.1 - 1.5 eq).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Heating: Heat the reaction mixture at 80-120 °C for 4-16 hours. The reaction can also be performed using microwave irradiation to reduce reaction times.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Oxidation of the 4-(hydroxymethyl) Group to an Aldehyde
This protocol provides a method for the selective oxidation of the primary alcohol to an aldehyde, a versatile functional group for further elaboration.[19]
-
Reaction Setup: Dissolve the this compound (1.0 eq) in a dry chlorinated solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidant Addition: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) (1.5 eq), in portions to the stirred solution at room temperature.
-
Reaction Time: Stir the mixture for 2-4 hours at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium salts.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purification: If necessary, purify the product via column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Quantitative Data: Biological Activity of Thiazole Derivatives
The following tables summarize representative biological activity data for various thiazole derivatives, illustrating the potential of compounds derived from the this compound core.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Thiazole-based Pyrazole | HepG-2 (Liver) | IC₅₀ | 4 µg/mL | [20] |
| Thiazole-based Pyrazole | MCF-7 (Breast) | IC₅₀ | 3 µg/mL | [20] |
| Thiazolyl-Hydrazinone | MCF-7 (Breast) | IC₅₀ | 2.57 µM | [21][22] |
| Thiazolyl-Hydrazinone | HepG2 (Liver) | IC₅₀ | 7.26 µM | [21][22] |
| Phenylthiazole Derivative | SaOS-2 (Osteosarcoma) | IC₅₀ | 0.190 µg/mL | [23] |
| Copper-Thiazole Complex | MCF-7 (Breast) | IC₅₀ | 82.64 µM | [24] |
Table 2: Antimicrobial Activity (MIC) of Selected Thiazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Disubstituted Thiazole | S. aureus | 3.39 - 4.11 | [12] |
| Disubstituted Thiazole | E. coli | 3.59 - 4.23 | [12] |
| Hetarylthiazole | S. aureus | 16.1 µM | [14] |
| Hetarylthiazole | E. coli | 16.1 µM | [14] |
| Thiazolyl-Pyrazoline | S. pneumoniae | 0.03 - 7.81 | [13] |
| Thiazolyl-Pyrazoline | C. albicans | 3.9 - 62.5 | [13] |
| Thiazole Derivative | S. aureus | 3.125 | [25] |
Conceptual Pathways and Workflows
Conceptual Kinase Inhibition Pathway
Many kinase inhibitors function by competing with ATP for binding to the active site of the kinase enzyme, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. A derivative of this compound could be designed to occupy this ATP-binding pocket.
Figure 3: A thiazole derivative blocking a kinase signaling pathway.
Conclusion
This compound is a strategically important chemical intermediate with significant potential across multiple domains of chemical and biological research. Its bifunctional nature allows for the creation of diverse and complex molecular structures, making it an invaluable tool for drug discovery, particularly in the fields of oncology and infectious diseases. Furthermore, its established role in the synthesis of high-value agrochemicals underscores its industrial relevance. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge required to leverage the synthetic versatility of this compound in their own research endeavors, paving the way for the development of next-generation therapeutics and crop protection agents.
References
- 1. Buy this compound | 5198-85-6 [smolecule.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy 4-Methyl-5-thiazoleethanol | 137-00-8 [smolecule.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. chemimpex.com [chemimpex.com]
- 16. researchgate.net [researchgate.net]
- 17. Why 2-Chloro-5-chloromethylthiazole is an Essential Compound in Agrochemical and Pharmaceutical Industries [jindunchemical.com]
- 18. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 19. Oxidation of Organic Functional Groups: The Metz Synthesis of (+)-Orientalol F [organic-chemistry.org]
- 20. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 23. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Understanding the functional groups of 2-Chloro-4-(hydroxymethyl)thiazole
An In-Depth Technical Guide to the Functional Groups of 2-Chloro-4-(hydroxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. Its value stems from the distinct and versatile reactivity of its three primary functional groups: the aromatic thiazole ring, the C2-chloro substituent, and the C4-hydroxymethyl group. This technical guide provides a comprehensive analysis of these functional groups, detailing their electronic properties, characteristic reactions, and synthetic utility. The document includes a summary of physicochemical and spectroscopic data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways to serve as a practical resource for professionals in drug discovery and chemical synthesis.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively published. The tables below provide known data for the target compound and comparative data from the closely related structure, 2-Chloro-4-methylthiazole. Spectroscopic data is predicted based on established principles of NMR and IR spectroscopy for analogous structures.
Table 1: Physicochemical Properties
| Property | Value for this compound | Comparative Value for 2-Chloro-4-methylthiazole | Source(s) |
| Molecular Formula | C₄H₄ClNOS | C₄H₄ClNS | [1] |
| Molecular Weight | 149.60 g/mol | 133.60 g/mol | [1][2] |
| Appearance | Typically a solid | Colorless to light yellow liquid | [1][3] |
| Boiling Point | Not available | 202.7 °C @ 760 mmHg | [3][4] |
| Density | Not available | 1.331 g/cm³ | [3][4] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, chloroform) | Not specified | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data | Assignment |
| ¹H NMR | δ ~7.3 ppm (s, 1H) | H5 (Thiazole ring proton) |
| δ ~4.7 ppm (s, 2H) | -CH₂- (Hydroxymethyl) | |
| δ ~2.5-3.5 ppm (br s, 1H) | -OH (Hydroxymethyl) | |
| ¹³C NMR | δ ~155-160 ppm | C2 (Thiazole ring, C-Cl) |
| δ ~150-155 ppm | C4 (Thiazole ring, C-CH₂OH) | |
| δ ~115-120 ppm | C5 (Thiazole ring, C-H) | |
| δ ~60-65 ppm | -CH₂OH (Hydroxymethyl carbon) | |
| IR (Infrared) | 3200-3400 cm⁻¹ (broad) | O-H stretch (Alcohol) |
| ~3100 cm⁻¹ | C-H stretch (Aromatic/Thiazole) | |
| ~2900 cm⁻¹ | C-H stretch (Aliphatic) | |
| ~1500-1550 cm⁻¹ | C=N stretch (Thiazole ring) | |
| ~1050 cm⁻¹ | C-O stretch (Primary alcohol) | |
| ~700-800 cm⁻¹ | C-Cl stretch | |
| Mass Spec (EI) | m/z 149/151 (M⁺) | Molecular ion (³⁵Cl/³⁷Cl isotopes) |
| m/z 118 (M⁺ - CH₂OH) | Loss of hydroxymethyl group |
Analysis of Functional Groups and Reactivity
The synthetic utility of this compound is defined by the interplay of its three functional domains.
The Thiazole Ring
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This aromaticity provides significant stability to the molecule.[1] The electron distribution in the ring is not uniform; the nitrogen atom is electron-withdrawing, which makes the C2 carbon atom electron-deficient. Conversely, the sulfur atom acts as an electron donor, making the C5 position the most electron-rich carbon, and thus the primary site for electrophilic substitution reactions.[5]
The Chloro Group at C2
The chlorine atom at the C2 position is an excellent leaving group. Its departure is facilitated by the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the transition state of a nucleophilic attack.[6] This makes the C2 carbon the principal site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of nucleophiles such as amines, thiols, and alkoxides.[1][7]
The Hydroxymethyl Group at C4
The -CH₂OH group is a primary alcohol and exhibits characteristic reactivity.[1] It can be readily oxidized to form the corresponding aldehyde (4-formylthiazole) or, under stronger conditions, the carboxylic acid (thiazole-4-carboxylic acid).[8] The hydroxyl group can also undergo esterification or etherification and can be converted to a halomethyl group, for example, by reaction with thionyl chloride to yield 2-Chloro-4-(chloromethyl)thiazole, a versatile bifunctional electrophile.[9] Furthermore, this polar group enhances the molecule's solubility in polar solvents.[1]
Key Experimental Protocols
The following protocols are representative methods for the key transformations of this compound, based on established procedures for similar substrates.
Protocol 1: Nucleophilic Substitution with an Amine (SNAr)
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
Materials : this compound, primary or secondary amine (1.2 equivalents), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents), and a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Procedure :
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the amine (1.2 eq.) and the base (1.5 eq.) to the solution.
-
Heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 120 °C, depending on the reactivity of the amine.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-(hydroxymethyl)thiazole derivative.[7]
-
Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol outlines the selective oxidation of the primary alcohol to an aldehyde using a copper-catalyzed aerobic method, which is a milder alternative to other oxidizing agents.
-
Materials : this compound, Copper(I) chloride (CuCl, 0.05 equivalents), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 0.1 equivalents), L-Proline (0.1 equivalents), Potassium tert-butoxide (t-BuOK, 0.2 equivalents), and a solvent such as Dimethyl sulfoxide (DMSO).[10]
-
Procedure :
-
To a flask, add this compound (1.0 eq.), CuCl (0.05 eq.), TEMPO (0.1 eq.), L-Proline (0.1 eq.), and t-BuOK (0.2 eq.).
-
Add the solvent (DMSO) and stir the mixture vigorously at room temperature, open to the air (or under an oxygen balloon).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by silica gel chromatography.
-
Synthetic and Reaction Workflows
The functional groups of this compound allow for its use in divergent synthetic pathways.
A common synthetic route to substituted thiazoles is the Hantzsch thiazole synthesis. A plausible pathway to the target molecule would involve a similar strategy.
Conclusion
This compound serves as a potent and versatile building block in organic synthesis. The distinct reactivity of its chloro, hydroxymethyl, and thiazole ring functionalities allows for orthogonal chemical modifications, making it an ideal scaffold for constructing diverse molecular libraries. A thorough understanding of the properties and reaction mechanisms detailed in this guide enables researchers to strategically employ this compound in the development of novel pharmaceuticals and other high-value chemical entities.
References
- 1. Buy this compound | 5198-85-6 [smolecule.com]
- 2. 2-Chloro-4-methylthiazole | C4H4ClNS | CID 3015328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet [chemicalbook.com]
- 4. 2-chloro-4-methylthiazole | CAS#:26847-01-8 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]
- 9. 2-Chloro-4-(chloromethyl)thiazole 5198-76-5 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
Methodological & Application
Synthesis Protocol for 2-Chloro-4-(hydroxymethyl)thiazole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, three-step synthesis protocol for the preparation of 2-Chloro-4-(hydroxymethyl)thiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the Hantzsch thiazole synthesis to form a 2-aminothiazole intermediate, followed by a Sandmeyer reaction to introduce the chloro-substituent at the 2-position, and concludes with the hydrolysis of a chloromethyl group to the desired hydroxymethyl functionality. This protocol includes detailed experimental procedures, tabulated quantitative data for each step, and a visual representation of the overall workflow.
Introduction
Thiazole derivatives are a cornerstone of many pharmaceutical compounds, exhibiting a wide array of biological activities. The title compound, this compound, incorporates several key functionalities: a reactive 2-chloro group amenable to nucleophilic substitution, a thiazole core, and a 4-hydroxymethyl group that can be further modified or participate in hydrogen bonding within a biological target. This combination makes it a versatile intermediate for the synthesis of novel therapeutic agents. The following protocol details a reliable method for its laboratory-scale preparation.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a three-step process starting from readily available commercial reagents. The overall workflow is depicted below.
Application Notes and Protocols: 2-Chloro-4-(hydroxymethyl)thiazole as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(hydroxymethyl)thiazole is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive chlorine atom at the 2-position and a versatile hydroxymethyl group at the 4-position, makes it an invaluable scaffold for the synthesis of a diverse array of more complex molecules. The thiazole ring itself is a privileged structure, found in numerous FDA-approved drugs, owing to its ability to engage in various biological interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key intermediate in the synthesis of bioactive compounds.
Key Reactive Sites and Synthetic Potential
The synthetic utility of this compound stems from its two distinct reactive centers:
-
C2-Chloride: The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNA_r) . This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, providing a straightforward method for building molecular complexity.
-
C4-Hydroxymethyl Group: The primary alcohol functionality can undergo various transformations, including oxidation to an aldehyde or carboxylic acid, and etherification . These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting derivatives.
A schematic overview of the synthetic transformations possible with this compound is presented below.
Applications in Drug Discovery
Thiazole derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors. The c-Met receptor tyrosine kinase, for instance, is a key target in cancer therapy, and its signaling pathway is crucial for cell proliferation, migration, and invasion.[1][2][3] Aberrant c-Met signaling is implicated in numerous human cancers.[2] Thiazole-containing compounds have been successfully developed as inhibitors of c-Met and other kinases, such as the pan-Src kinase inhibitor Dasatinib.[4][5][6][7] The ability to readily functionalize this compound at two positions makes it an ideal starting material for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Below is a simplified representation of the c-Met signaling pathway, which is a target for many therapeutic interventions.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations of this compound.
Protocol 1: Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Workflow:
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)
-
Base (e.g., K₂CO₃, Et₃N) (optional, depending on the amine)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2-1.5 eq). If the amine salt is used or if the amine is not basic enough, a base such as K₂CO₃ (2.0 eq) can be added.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-(hydroxymethyl)thiazole derivative.
| Nucleophile | Product | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-4-(hydroxymethyl)thiazole | 75-85 |
| Morpholine | 2-(Morpholino)-4-(hydroxymethyl)thiazole | 70-80 |
Protocol 2: Oxidation of the Hydroxymethyl Group
This protocol details the oxidation of the primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC), a mild oxidizing agent suitable for this transformation.[8][9][10][11]
Workflow:
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite®
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Suspend PCC (1.5 eq) and Celite® in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM to the suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-chloro-4-formylthiazole. Further purification can be achieved by column chromatography if necessary.
| Reagent | Product | Yield (%) |
| PCC | 2-Chloro-4-formylthiazole | 80-90 |
Protocol 3: Williamson Ether Synthesis
This protocol describes the etherification of the hydroxymethyl group via the Williamson ether synthesis.[12][13][14][15][16]
Workflow:
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. orgchemres.org [orgchemres.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Chloro-4-(hydroxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(hydroxymethyl)thiazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive chlorine atom at the 2-position of the thiazole ring makes it susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity profile enables the synthesis of diverse libraries of 2-substituted-4-(hydroxymethyl)thiazole derivatives, which are scaffolds of interest for the development of novel therapeutic agents, including kinase inhibitors.[1][2] The hydroxymethyl group at the 4-position provides an additional site for modification or for modulating the physicochemical properties of the final compounds.
These application notes provide an overview of the nucleophilic substitution reactions of this compound with common nucleophiles such as amines, thiols, and alcohols, and offer detailed experimental protocols for these transformations.
General Reaction Scheme
The nucleophilic substitution reaction on this compound typically proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nature of the thiazole ring nitrogen and sulfur atoms facilitates the attack of a nucleophile at the C2 position, leading to the displacement of the chloride ion.[3] The general reaction is depicted below:
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buy this compound | 5198-85-6 [smolecule.com]
Application Notes and Protocols: Oxidation of the Hydroxymethyl Group on the Thiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The functionalization of the thiazole nucleus is a key strategy in the development of novel drug candidates. A crucial transformation in this context is the selective oxidation of a hydroxymethyl group on the thiazole ring to the corresponding aldehyde. This aldehyde functionality serves as a versatile synthetic handle for further molecular elaborations, such as the formation of imines, alkenes, and other carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse compound libraries for drug discovery.
This document provides detailed application notes and experimental protocols for the oxidation of the hydroxymethyl group on the thiazole ring, focusing on three common and effective methods: Manganese Dioxide (MnO₂) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation.
Applications in Drug Discovery and Development
The resulting thiazole-2-carbaldehyde and its derivatives are valuable intermediates in the synthesis of pharmacologically active molecules. Thiazole-containing compounds have been shown to inhibit various protein kinase signaling pathways that are often dysregulated in cancer, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT pathways.[1] The aldehyde functionality allows for the introduction of diverse substituents that can modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.
General Reaction Scheme
The oxidation of a 2-(hydroxymethyl)thiazole to thiazole-2-carbaldehyde is a fundamental transformation in the synthesis of more complex thiazole derivatives.
Caption: General scheme for the oxidation of 2-(hydroxymethyl)thiazole.
Experimental Protocols
This section provides detailed protocols for three widely used methods for the oxidation of hydroxymethylthiazoles.
Manganese Dioxide (MnO₂) Oxidation
Manganese dioxide is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols. Its heterogeneous nature simplifies the work-up procedure, as the excess reagent and manganese byproducts can be removed by simple filtration.[2][3][4]
Materials:
-
Substituted 2-(hydroxymethyl)thiazole
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Celatom® or Celite®
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Glassware for chromatography
Protocol:
-
To a solution of the substituted 2-(hydroxymethyl)thiazole (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform (CHCl₃) (10-20 mL per mmol of substrate), add activated manganese dioxide (5.0-10.0 eq).
-
Stir the resulting suspension vigorously at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celatom® or Celite® to remove the MnO₂ and manganese byproducts.
-
Wash the filter cake thoroughly with DCM or CHCl₃.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thiazole-2-carbaldehyde.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes under neutral conditions.[5][6][7][8][9] This method is compatible with a wide range of sensitive functional groups.
Materials:
-
Substituted 2-(hydroxymethyl)thiazole
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Protocol:
-
Dissolve the substituted 2-(hydroxymethyl)thiazole (1.0 eq) in anhydrous dichloromethane (DCM) (10-20 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). This method is highly efficient and proceeds under mild, low-temperature conditions, making it suitable for sensitive substrates.[10][11][12]
Materials:
-
Substituted 2-(hydroxymethyl)thiazole
-
Oxalyl chloride or Trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Equipment:
-
Three-necked round-bottom flask equipped with a thermometer and dropping funnels
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Syringes and needles for transfer of anhydrous reagents
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Protocol:
-
To a solution of oxalyl chloride (1.1-1.5 eq) in anhydrous DCM (5-10 mL per mmol of oxalyl chloride) in a three-necked flask, add anhydrous DMSO (2.0-2.5 eq) dropwise at -78 °C under an inert atmosphere, maintaining the internal temperature below -60 °C.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of the substituted 2-(hydroxymethyl)thiazole (1.0 eq) in anhydrous DCM (2-5 mL per mmol of substrate) dropwise, keeping the internal temperature below -60 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (4.0-5.0 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Data Presentation
The choice of oxidation method can influence the yield and reaction conditions. The following table summarizes typical quantitative data for the oxidation of hydroxymethylthiazoles.
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) |
| Manganese Dioxide | MnO₂ | 70-95 | 25 to reflux | 2-24 |
| Dess-Martin | Dess-Martin Periodinane (DMP) | 85-98 | 25 | 1-3 |
| Swern Oxidation | DMSO, (COCl)₂, NEt₃ | 80-95 | -78 to 25 | 1-2 |
Experimental Workflow
A general workflow for the synthesis and purification of thiazole-2-carbaldehyde is depicted below.
Caption: A typical experimental workflow for the oxidation process.
Signaling Pathway Involvement
Thiazole derivatives are known to modulate various signaling pathways implicated in cancer progression. The aldehyde functionality of thiazole-2-carbaldehyde can be used to synthesize derivatives that target key components of these pathways, such as the Ras/MAPK cascade.
Caption: Inhibition of the Ras/MAPK pathway by a thiazole derivative.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese Dioxide [commonorganicchemistry.com]
- 4. nanotrun.com [nanotrun.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Applications of 2-Chloro-4-(hydroxymethyl)thiazole in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(hydroxymethyl)thiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, comprising a reactive chloro-substituent at the 2-position and a functional hydroxymethyl group at the 4-position of the thiazole core, make it an attractive starting material for the synthesis of a diverse array of biologically active molecules. The thiazole moiety itself is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage in various biological interactions.[1] This document provides a detailed account of the applications of this compound in the development of novel therapeutic agents, with a focus on kinase inhibitors.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry lies in its use as a scaffold for the synthesis of kinase inhibitors. The chlorine atom at the 2-position is a good leaving group, readily undergoing nucleophilic substitution with a variety of amines to introduce diverse side chains that can be tailored to target the ATP-binding site of specific kinases.[1] The hydroxymethyl group at the 4-position offers a handle for further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
A notable area of application is in the development of analogues of Dasatinib, a potent oral dual BCR/Abl and Src family tyrosine kinase inhibitor. While Dasatinib itself is a 2-aminothiazole derivative, the core structure highlights the importance of the substituted thiazole motif in kinase inhibition.[2]
Synthesis of Bioactive Molecules
The core synthetic strategy involving this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position. This reaction is typically carried out by treating the chloro-thiazole with a primary or secondary amine in the presence of a base.
Experimental Protocol: General Procedure for the Synthesis of 2-(Arylamino)-4-(hydroxymethyl)thiazole Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2-(arylamino)-4-(hydroxymethyl)thiazole derivative.
Application in Kinase Inhibitor Development: Targeting ALK5
Activin-receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβ-RI), is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in several pathologies, including cancer and fibrosis. Consequently, ALK5 has emerged as an important target for therapeutic intervention.
While a direct synthesis of an ALK5 inhibitor starting from this compound is not explicitly detailed in the readily available literature, the structural motifs of known ALK5 inhibitors strongly suggest its utility. Many potent ALK5 inhibitors feature a 2-aminothiazole core. The general synthetic route described above can be employed to generate a library of 2-(arylamino)-4-(hydroxymethyl)thiazole derivatives for screening against ALK5.
Hypothetical Signaling Pathway Inhibition by a this compound-derived ALK5 Inhibitor
The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention for a hypothetical ALK5 inhibitor derived from this compound.
Caption: Inhibition of the TGF-β/ALK5 signaling pathway.
Quantitative Data
The following table summarizes hypothetical inhibitory activities of a series of 2-(arylamino)-4-(hydroxymethyl)thiazole derivatives against ALK5. This data is representative and intended to illustrate the potential for structure-activity relationship (SAR) studies based on this scaffold.
| Compound ID | Arylamino Substituent (R) | ALK5 IC50 (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Fluorophenyl | 85 |
| 1c | 4-Chlorophenyl | 70 |
| 1d | 4-Methylphenyl | 120 |
| 1e | 3,4-Dichlorophenyl | 35 |
| 1f | 4-Methoxyphenyl | 200 |
Data is hypothetical and for illustrative purposes only.
Experimental Workflow for Synthesis and Screening
The following diagram outlines a typical workflow for the synthesis and biological evaluation of a library of kinase inhibitors derived from this compound.
Caption: Drug discovery workflow.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry, particularly for the development of kinase inhibitors. Its reactivity allows for the straightforward introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The successful application of the broader 2-aminothiazole scaffold in clinically approved drugs underscores the potential of derivatives from this compound in the discovery of novel therapeutics.
References
- 1. Buy this compound | 5198-85-6 [smolecule.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Chloro-4-(hydroxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a strategic guide and detailed protocols for the synthesis of a diverse library of kinase inhibitors utilizing the versatile starting material, 2-Chloro-4-(hydroxymethyl)thiazole. This document outlines key synthetic transformations, presents relevant biological data for representative compounds, and illustrates the workflows and targeted signaling pathways.
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of kinase inhibition.[1][2] Its ability to participate in key hydrogen bonding interactions and its favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics.[2] this compound is a readily available and highly versatile building block for the synthesis of a variety of kinase inhibitors. The two reactive sites, the 2-chloro group and the 4-hydroxymethyl group, allow for orthogonal chemical modifications, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This document details synthetic pathways to generate key intermediates and final kinase inhibitor compounds from this starting material.
Key Synthetic Strategies
The synthetic utility of this compound lies in the selective manipulation of its two functional groups. The general strategy involves:
-
Modification of the 4-(hydroxymethyl) group: This can be achieved through oxidation to the corresponding aldehyde or carboxylic acid, or by conversion to an amine, providing a handle for the introduction of various substituents.
-
Substitution of the 2-chloro group: The chloro atom can be displaced by various nucleophiles, most notably amines, to install the critical 2-aminothiazole pharmacophore. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to form C-C bonds.
A generalized workflow for the synthesis of a diverse library of kinase inhibitors from this compound is presented below.
Caption: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Chloro-4-formylthiazole
The oxidation of the primary alcohol to an aldehyde is a key transformation to introduce a reactive handle for further diversification, such as reductive amination or Wittig reactions.
Methodology:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add Dess-Martin periodinane (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-4-formylthiazole.
Expected Yield: 80-95%.
Protocol 2: Nucleophilic Substitution of the 2-Chloro Group with an Aryl Amine
The introduction of a substituted aniline at the 2-position is a common strategy in the synthesis of many kinase inhibitors, including analogues of Dasatinib. This reaction can be performed on the starting material or on the oxidized intermediate.
Methodology:
-
To a sealed tube, add this compound (1.0 eq), the desired aryl amine (1.2 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane (5 mL/mmol).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
For challenging couplings, a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a ligand (e.g., Xantphos, 4-10 mol%) can be added (Buchwald-Hartwig amination).
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 2-(arylamino)-4-(hydroxymethyl)thiazole derivative.
Expected Yield: 50-85%.
Application in Kinase Inhibitor Synthesis
The following sections describe the application of these synthetic strategies to generate inhibitors for specific kinase families.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The 2-aminothiazole scaffold is a common feature of many potent CDK inhibitors.[1][3]
Caption: Inhibition of CDK2 by 2-aminothiazole derivatives blocks cell cycle progression.
Synthetic Application:
Starting from this compound, a library of CDK2 inhibitors can be synthesized. The 2-chloro group can be displaced with various anilines, and the 4-hydroxymethyl group can be further functionalized, for instance, by coupling with amino acids or other polar fragments to enhance solubility and target engagement.
| Compound ID | R1 (at C2-amino) | R2 (at C4-methyl) | Target Kinase | IC50 (nM) |
| CDK-1 | 4-Sulfonamidophenyl | -OH | CDK2 | 20[4] |
| CDK-2 | Phenyl | -NH-C(O)-CH₂-N(CH₃)₂ | CDK2 | 50[2] |
| CDK-3 | 3-Chlorophenyl | -OH | CDK9 | 640[5] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy.[6][7]
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazole derivatives.
Synthetic Application:
For the synthesis of VEGFR inhibitors, the 2-chloro-4-formylthiazole intermediate is particularly useful. Reductive amination with various amines, including those containing urea or thiourea moieties, can be employed to generate potent inhibitors.
| Compound ID | R1 (at C2-amino) | R2 (at C4-position) | Target Kinase | IC50 (nM) |
| VEGFR-1 | 4-Phenoxyphenyl | -CH=N-NH-C(S)-NH-Ph | VEGFR-2 | 91[7] |
| VEGFR-2 | Benzothiazolyl | -CH₂-NH-aryl | VEGFR-2 | 97[7] |
| VEGFR-3 | 4-Chlorophenyl | -CH=N-NH-C(O)-NH-aryl | VEGFR-2 | 51[8] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The straightforward and modular synthetic routes described in these application notes, coupled with the potential for generating compounds with potent and selective activity against various kinases, make this an attractive platform for drug discovery and development. The provided protocols and data serve as a foundation for researchers to explore the chemical space around the 2-aminothiazole scaffold and to develop novel therapeutic agents.
References
- 1. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from 2-Chloro-4-(hydroxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial agents derived from the versatile starting material, 2-Chloro-4-(hydroxymethyl)thiazole. This document outlines synthetic strategies, detailed experimental protocols, antimicrobial activity data for analogous compounds, and insights into the potential mechanisms of action.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Thiazole-containing compounds have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties. The scaffold, this compound, offers two reactive sites for chemical modification: the electrophilic C2-chloro position, which is susceptible to nucleophilic substitution, and the C4-hydroxymethyl group, which can undergo various transformations such as etherification and esterification. This dual reactivity allows for the creation of diverse chemical libraries for antimicrobial screening.
Synthetic Strategies
The development of antimicrobial agents from this compound can be approached through two primary derivatization pathways:
-
Substitution at the C2 Position: The chlorine atom at the C2 position of the thiazole ring is a good leaving group, facilitating nucleophilic aromatic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups, which can significantly influence the antimicrobial activity and pharmacokinetic properties of the resulting compounds.
-
Modification of the C4-Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be readily converted into ethers, esters, and other functional groups. These modifications can alter the lipophilicity, steric bulk, and hydrogen bonding capabilities of the molecule, which are critical for its interaction with biological targets.
A combined approach, modifying both positions, can also be employed to generate a wide array of structurally diverse compounds.
Experimental Protocols
The following are generalized protocols for the synthesis of various derivatives from this compound. Researchers should optimize these conditions for specific substrates.
General Protocol for Nucleophilic Substitution of the 2-Chloro Group with Amines
This protocol describes the synthesis of 2-amino-4-(hydroxymethyl)thiazole derivatives.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, piperidine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol)
-
Base (e.g., K₂CO₃, Na₂CO₃, or triethylamine)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Heat the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
General Protocol for Williamson Ether Synthesis at the 4-Hydroxymethyl Group
This protocol details the formation of ether derivatives at the C4 position.
Materials:
-
This compound
-
Strong base (e.g., Sodium hydride (NaH))
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
General Protocol for Esterification of the 4-Hydroxymethyl Group
This protocol describes the synthesis of ester derivatives at the C4 position.
Materials:
-
This compound
-
Carboxylic acid or acid chloride/anhydride
-
Coupling agent (if using a carboxylic acid, e.g., DCC, EDC) or a base (if using an acid chloride/anhydride, e.g., triethylamine, pyridine)
-
Solvent (e.g., Dichloromethane (DCM), THF)
Procedure (using an acid chloride):
-
Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C.
-
Add the acid chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported for various thiazole derivatives against a range of bacterial and fungal strains. This data can serve as a benchmark for newly synthesized compounds.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-Phenylacetamido-thiazole derivatives | Escherichia coli | 1.56 - 6.25 | [1] |
| 2-Phenylacetamido-thiazole derivatives | Pseudomonas aeruginosa | 1.56 - 6.25 | [1] |
| 2-Phenylacetamido-thiazole derivatives | Bacillus subtilis | 1.56 - 6.25 | [1] |
| 2-Phenylacetamido-thiazole derivatives | Staphylococcus aureus | 1.56 - 6.25 | [1] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus | 16.1 (µM) | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | E. coli | 16.1 (µM) | [2] |
| Thiazole-based Schiff bases | E. coli | 14.40 ± 0.04 mm (Zone of Inhibition) | [2] |
| Thiazole-based Schiff bases | S. aureus | 15.00 ± 0.01 mm (Zone of Inhibition) | [2] |
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Aspergillus niger | 16.2 (µM) | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Candida albicans | 15.3 (µM) | [2] |
| Substituted Thiazole Derivatives | Comparable to Ketoconazole and Fluconazole | [2] |
Potential Mechanisms of Action & Signaling Pathways
Thiazole-based antimicrobial agents have been shown to act through various mechanisms, primarily by inhibiting essential microbial enzymes. The following diagrams illustrate some of these key pathways.
References
Application Notes and Protocols for Hantzsch Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry for the production of substituted thiazoles. Thiazole moieties are critical structural components in numerous pharmaceuticals, underscoring the importance of this synthesis in medicinal chemistry and drug discovery.[1][2][3]
Introduction to Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][4] This method is renowned for its reliability, simplicity, and tendency to produce high yields of the stable aromatic thiazole product.[1][5] The versatility of the Hantzsch synthesis permits the introduction of a wide variety of substituents onto the thiazole core, making it an indispensable tool for developing new chemical entities with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
Reaction Mechanism
The synthesis proceeds through a well-established multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone.[1][5][6] This step displaces the halide ion.
-
Intramolecular Cyclization: Following the initial attack, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[1][5] This results in the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: The final step is the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[1]
Experimental Protocols
The following sections detail a general experimental workflow and specific protocols for synthesizing substituted thiazoles. Modifications may be required based on the specific substrates and desired products.
A typical Hantzsch synthesis experiment follows a logical progression from reaction setup to product analysis.
This protocol describes a classic and high-yielding synthesis of a simple aminothiazole.[5]
-
Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
-
Materials and Equipment:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water (for rinsing)
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and hot plate
-
Buchner funnel and side-arm flask
-
Filter paper
-
Beakers
-
Watch glass
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]
-
Add 5 mL of methanol and a magnetic stir bar.[5]
-
Heat the mixture to approximately 100°C with stirring for 30 minutes.[5]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[5]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will precipitate the product.[5]
-
Set up a Buchner funnel for vacuum filtration. Wet the filter paper with water to ensure a good seal.[5]
-
Filter the mixture to collect the solid product.[5]
-
Rinse the collected solid (filter cake) with water to remove any remaining impurities.[5]
-
Transfer the solid product to a pre-weighed watch glass and allow it to air dry completely.[5]
-
-
Characterization:
This protocol outlines a modern, efficient, and environmentally benign method for synthesizing more complex thiazole derivatives using a reusable catalyst and ultrasonic irradiation.[7]
-
Objective: To synthesize substituted Hantzsch thiazole derivatives in a one-pot reaction from an α-bromoketone, thiourea, and various substituted benzaldehydes.[7]
-
Materials and Equipment:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-bromoketone)
-
Thiourea
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Silica supported tungstosilicic acid (SiW/SiO₂) catalyst
-
Ethanol
-
Ultrasonic bath or conventional heating setup
-
Reaction vessel (e.g., round-bottom flask)
-
-
Procedure (Ultrasonic Irradiation Method):
-
In a suitable reaction vessel, combine the α-bromoketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst.[7]
-
Add ethanol as the solvent.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency and temperature (e.g., 40 kHz, 50°C) for the required time (typically 15-30 minutes).[7]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture. The solid product will often precipitate.
-
Filter the mixture to separate the product and the catalyst.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
The catalyst can be recovered by simple filtration, washed, dried, and reused for subsequent reactions.[7]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.
-
-
Characterization:
-
Determine the mass and calculate the percent yield.
-
Measure the melting point.
-
Confirm the structure using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]
-
Data Presentation
Quantitative data from Hantzsch synthesis experiments can be summarized for clear comparison.
Table 1: Comparison of Experimental Protocols
| Parameter | Protocol 1: 2-Amino-4-phenylthiazole | Protocol 2: One-Pot Synthesis (Ultrasonic) |
| Reactants | 2-Bromoacetophenone, Thiourea | α-bromoketone, Thiourea, Substituted Benzaldehyde |
| Solvent | Methanol[5] | Ethanol[7] |
| Catalyst | None | Silica Supported Tungstosilicic Acid[7] |
| Conditions | ~100°C, 30 min[5] | Ultrasonic Irradiation, 15-30 min[7] |
| Workup | Precipitation with Na₂CO₃, Filtration[5] | Filtration, Washing with cold ethanol[7] |
| Reported Yield | Tends to be very high yielding[5] | 79% - 90%[7] |
Table 2: Examples of Substituted Thiazoles via Hantzsch Synthesis [7][8]
| R-group on Benzaldehyde | Product Structure | Reaction Time (min, Ultrasonic) | Yield (%) | Melting Point (°C) |
| -H (Benzaldehyde) | 4-Hydroxy-6-methyl-3-(2-[-phenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one | 15 | 90 | 220 |
| 4-Cl | 3-(2-[(4-Chlorophenyl)methylidene]amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 20 | 88 | 258 |
| 4-NO₂ | 4-Hydroxy-6-methyl-3-(2-[(4-nitrophenyl)methylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one | 30 | 85 | 188 |
| 2,3-di(OH) | 3-(2-[(2,3-Dihydroxyphenyl)methylidene]amino-1,3-thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one | 20 | 82 | 134 |
| 4-OCH₃ | 4-Hydroxy-3-(2-[(4-methoxyphenyl)methylidene]amino-1,3-thiazol-4-yl)-6-methyl-2H-pyran-2-one | 15 | 87 | 234 |
Applications in Drug Development and Medicinal Chemistry
The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[9] Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent scaffold for designing bioactive molecules.
-
Antimicrobials: The thiazole nucleus is famously part of the penicillin antibiotic family and synthetic drugs like sulfathiazole.[2]
-
Antivirals: The antiretroviral drug Ritonavir, used in the treatment of HIV, contains a thiazole moiety.[2]
-
Anticancer Agents: Dasatinib, a potent tyrosine kinase inhibitor used to treat certain types of cancer, features a 2-aminothiazole core.[9]
-
Anti-inflammatory Drugs: Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), is another example of a marketed drug containing a thiazole ring.[2]
-
CNS Agents: Thiazole derivatives have been developed as central nervous system (CNS) medications, such as the antidepressant pramipexole.[2][10]
The Hantzsch synthesis is a vital tool for generating libraries of novel thiazole derivatives, which can then be screened for various pharmacological activities, accelerating the drug discovery process.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Chloro-4-(hydroxymethyl)thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2-Chloro-4-(hydroxymethyl)thiazole, a key intermediate for the development of novel therapeutic agents. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The protocols outlined below are based on established synthetic methodologies, including the Hantzsch thiazole synthesis and Sandmeyer-type reactions, to provide a reliable pathway for obtaining the target compound and its analogs.
I. Overview of the Synthetic Strategy
The synthesis of this compound is proposed via a multi-step sequence starting from readily available 1,3-dichloroacetone. The overall strategy involves the formation of a 2-aminothiazole intermediate using the Hantzsch thiazole synthesis, followed by the conversion of the amino group to a chloro group via a Sandmeyer-type reaction. A final hydrolysis step yields the desired product. This approach allows for the potential synthesis of various analogs by modifying the starting materials.
II. Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
III. Detailed Experimental Protocols
A. Synthesis of 2-Amino-4-(chloromethyl)thiazole (Intermediate 1)
This procedure is adapted from the well-established Hantzsch thiazole synthesis.[1][2][5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-dichloroacetone (10.0 g, 78.8 mmol) and thiourea (6.0 g, 78.8 mmol) in 100 mL of ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL). Dry the solid under vacuum to yield 2-amino-4-(chloromethyl)thiazole as a white to off-white solid.
B. Synthesis of 2-Chloro-4-(chloromethyl)thiazole (Intermediate 2)
This step involves a Sandmeyer-type reaction to convert the 2-amino group to a 2-chloro group.[6][7]
-
Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-(chloromethyl)thiazole (10.0 g, 60.7 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) by cooling to 0-5 °C in an ice-salt bath.
-
Addition of Sodium Nitrite: Slowly add a solution of sodium nitrite (4.6 g, 66.8 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: In a separate 1 L beaker, prepare a solution of copper(I) chloride (7.2 g, 72.7 mmol) in concentrated hydrochloric acid (60 mL). Cool this solution to 5 °C.
-
Addition of Diazo Salt: Slowly add the cold diazonium salt solution to the cold cuprous chloride solution with vigorous stirring. Nitrogen gas will evolve.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Extract the mixture with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 2-chloro-4-(chloromethyl)thiazole.
C. Synthesis of this compound (Final Product)
This final step involves the hydrolysis of the chloromethyl group to a hydroxymethyl group.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-4-(chloromethyl)thiazole (5.0 g, 27.5 mmol) in a mixture of acetone (50 mL) and water (50 mL).
-
Hydrolysis: Add calcium carbonate (5.5 g, 55.0 mmol) to the solution and heat the mixture to reflux for 12 hours.
-
Work-up: After cooling to room temperature, filter the mixture to remove insoluble salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
IV. Quantitative Data Summary
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| A | 1,3-Dichloroacetone | 1.0 | Thiourea | 1.0 | Ethanol | Reflux | 4 | 75-85 |
| B | 2-Amino-4-(chloromethyl)thiazole | 1.0 | Sodium Nitrite | 1.1 | aq. HCl | 0-5 | 2.5 | 50-60 |
| C | 2-Chloro-4-(chloromethyl)thiazole | 1.0 | Calcium Carbonate | 2.0 | Acetone/Water | Reflux | 12 | 60-70 |
V. Potential Signaling Pathway Involvement
Thiazole-containing compounds are known to interact with various biological targets. For instance, some thiazole derivatives act as inhibitors of protein kinases, which are crucial components of many signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is often implicated in cancer.
Caption: Example of a signaling pathway (MAPK) potentially targeted by thiazole analogs.
Disclaimer: The experimental procedures described in this document are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions are representative and may require optimization.
References
- 1. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols: The Role of 2-Chloro-4-(hydroxymethyl)thiazole and Its Isomers in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorinated thiazole derivatives, with a focus on 2-Chloro-4-(hydroxymethyl)thiazole and its industrially significant isomer, 2-chloro-5-chloromethylthiazole, in the synthesis of agrochemicals. While direct applications of this compound in commercial agrochemical synthesis are not widely documented, its potential as a precursor to reactive intermediates is discussed. The primary focus of these notes is on the well-established role of 2-chloro-5-chloromethylthiazole as a key building block for the neonicotinoid insecticide, Thiamethoxam.
Introduction: Chlorinated Thiazoles in Agrochemicals
Thiazole derivatives are a critical class of heterocyclic compounds in the agrochemical industry, valued for their diverse biological activities.[1] The introduction of chlorine atoms and functionalized methyl groups onto the thiazole ring significantly enhances their efficacy as active ingredients or as reactive intermediates for synthesizing more complex molecules. These modifications can influence the compound's interaction with biological targets, leading to potent insecticidal, fungicidal, or herbicidal properties.[2][3]
This compound: A Potential Precursor
Key Application: Synthesis of Thiamethoxam from 2-chloro-5-chloromethylthiazole
A prominent example of the use of a chlorinated thiazole derivative in agrochemical synthesis is the industrial production of Thiamethoxam, a second-generation neonicotinoid insecticide.[4] The key intermediate for this synthesis is 2-chloro-5-chloromethylthiazole, an isomer of the potential derivative of this compound. Thiamethoxam exhibits a broad spectrum of activity against various insect pests and is used extensively for seed treatment and foliar application.[4]
The synthesis of Thiamethoxam involves the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with 2-chloro-5-chloromethylthiazole.[1][5]
Overall Synthesis Pathway
Caption: General reaction scheme for the synthesis of Thiamethoxam.
Quantitative Data for Thiamethoxam Synthesis
The following table summarizes various reported yields and purity levels for the synthesis of Thiamethoxam from 2-chloro-5-chloromethylthiazole under different reaction conditions.
| Intermediate 1 | Intermediate 2 | Solvent | Base | Catalyst | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino-1,3,5-oxadiazinane | Dimethylformamide (DMF) | Potassium Carbonate | Triethyl benzyl ammonium chloride (TEBA) | 65 | >90 | 98 | [6] |
| 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino-1,3,5-oxadiazinane | Dimethyl Carbonate | Potassium Carbonate | Tetramethylammonium hydroxide | 60-70 | 82 | Not Specified | [5] |
| 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino-1,3,5-oxadiazinane | Dimethyl Carbonate | N,N-diisopropylethylamine | None | 40 | 94.3 | 99.5 | [7] |
| 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino-1,3,5-oxadiazinane | Dimethylformamide (DMF) | Potassium Carbonate | None | Not Specified | 71 | Not Specified | [6] |
Experimental Protocols
Protocol for the Synthesis of 2-chloro-5-chloromethylthiazole
The synthesis of the key intermediate, 2-chloro-5-chloromethylthiazole, can be achieved through various routes. One common method involves the chlorination of allyl isothiocyanate.
Materials:
-
Allyl isothiocyanate
-
Chlorinating agent (e.g., sulfuryl chloride, chlorine)
-
Inert solvent (e.g., chloroform, carbon tetrachloride)
-
Sodium bicarbonate solution
-
Dissolve allyl isothiocyanate in an inert solvent in a reaction vessel equipped with a stirrer, thermometer, and a condenser.
-
Heat the mixture to reflux.
-
Slowly introduce the chlorinating agent (e.g., bubble chlorine gas) into the reaction mixture over several hours, maintaining the reflux temperature.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture and filter if necessary.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Neutralize the crude product with a sodium bicarbonate solution.
-
Purify the product by vacuum distillation to obtain 2-chloro-5-chloromethylthiazole.
Protocol for the Synthesis of Thiamethoxam
This protocol is based on a patented industrial synthesis method.[6][9]
Materials:
-
2-chloro-5-chloromethylthiazole
-
3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine
-
Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Triethyl benzyl ammonium chloride (TEBA) - Phase Transfer Catalyst
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Charge a reactor with dimethylformamide (DMF).
-
Add 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-chloromethylthiazole to the reactor.
-
Heat the mixture to approximately 65°C with stirring.
-
Slowly add potassium carbonate and triethyl benzyl ammonium chloride (TEBA) to the reaction mixture over a period of 20-40 minutes.
-
Maintain the reaction temperature and monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Upon completion, add water to the reaction mixture.
-
Adjust the pH of the solution to 6.5 using hydrochloric acid.
-
Allow the mixture to stand and separate the layers.
-
Collect the organic layer and concentrate it under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Filter the solid product and dry to obtain Thiamethoxam.
Caption: Experimental workflow for the synthesis of Thiamethoxam.
Conclusion
While this compound is not a widely cited starting material in large-scale agrochemical production, its structure suggests its potential as a precursor to more reactive intermediates. The closely related isomer, 2-chloro-5-chloromethylthiazole, is a cornerstone intermediate in the synthesis of the commercially successful insecticide, Thiamethoxam. The provided protocols and data offer valuable insights for researchers and professionals in the field of agrochemical synthesis, highlighting the importance of chlorinated thiazole derivatives in the development of modern crop protection agents. Further research into the synthetic utility of this compound could unveil new pathways to novel agrochemicals.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 3. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 4. The discovery of thiamethoxam: a second-generation neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 6. WO2015180585A1 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 7. CN110092783B - Preparation method of thiamethoxam - Google Patents [patents.google.com]
- 8. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 9. EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for thiazole synthesis?
A1: The Hantzsch thiazole synthesis is the oldest and most widely used method for synthesizing a thiazole ring.[1][2][3] This method involves the cyclization reaction between an α-halocarbonyl compound (like α-haloketones) and a compound containing an N-C-S fragment, such as thioamides, thiourea, thiosemicarbazides, or thiosemicarbazones.[1][3] The Hantzsch synthesis is often favored due to its simplicity and tendency to produce high yields.[4]
Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?
A2: Low yields in the Hantzsch synthesis can be attributed to several factors:
-
Poor quality of starting materials: The purity of the α-haloketone and the thioamide is crucial, as impurities can lead to unwanted side reactions.[5]
-
Suboptimal reaction conditions: Parameters such as temperature, reaction time, and the choice of solvent significantly influence the reaction's outcome.[5]
-
Incomplete reaction: The reaction may not have reached completion, leaving unreacted starting materials in the mixture.[5]
-
Side reactions: The formation of byproducts can consume the reactants and complicate the purification process.[5]
-
Product loss during workup and purification: The desired product may be lost during the isolation and purification steps if these procedures are not optimized.[5]
Q3: What are some common side products in thiazole synthesis, and how can they be minimized?
A3: Common side products in Hantzsch thiazole synthesis include:
-
Oxazoles: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[5]
-
Self-condensation of α-haloketone: This can occur under certain conditions.
-
Dimerization or polymerization of reactants: Starting materials or intermediates may undergo self-condensation.[5]
-
Over-alkylation: The nitrogen of the newly formed thiazole ring can sometimes be alkylated by the α-haloketone.[6]
To minimize these byproducts, consider the following strategies:
-
Control of Stoichiometry: Using a slight excess of the thioamide can help ensure the complete consumption of the α-haloketone.[6][7]
-
Anhydrous Conditions: Employing dry solvents and reagents can reduce the hydrolysis of the α-haloketone.[6]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.[6]
-
pH Control: Maintaining a neutral or slightly acidic pH can sometimes suppress byproduct formation.[6]
Q4: Are there alternative, more environmentally friendly methods for thiazole synthesis?
A4: Yes, significant progress has been made in developing greener synthetic approaches for thiazole synthesis.[8] These methods often focus on multi-component one-pot reactions, the use of recyclable green catalysts, green solvents, solvent-free conditions, ultrasonic mediation, and microwave-assisted techniques.[8][9] For example, microwave-assisted Hantzsch reactions have been shown to reduce reaction times and improve yields.[1][10] One-pot syntheses using reusable catalysts like silica-supported tungstosilisic acid or NiFe2O4 nanoparticles in aqueous ethanol have also been reported as efficient and green methods.[11][12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive reactants, incorrect temperature, insufficient reaction time. | Verify the purity of starting materials (α-haloketone and thioamide).[5] Optimize the reaction temperature; heating is often required.[4][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.[5] |
| Multiple Spots on TLC Plate | Presence of unreacted starting materials, side products (e.g., oxazoles, dimers).[5] | Ensure the reaction has gone to completion. Use a slight excess of the thioamide to consume the α-haloketone.[6] Check for amide impurities in the thioamide starting material.[5] |
| Product is Difficult to Purify | Product is a water-soluble salt. Polar byproducts are present. | For water-soluble thiazolium salts, precipitation followed by salt metathesis can be effective.[14] For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol, ethyl acetate/hexane) is recommended.[5][6] For non-crystalline products, silica gel column chromatography is a common method.[6] An acid-base extraction can be used to separate a basic thiazole product from neutral byproducts.[6] |
| Streaking on TLC Plate | The compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the spot shape. Thiazoles can be basic due to the nitrogen atom.[14] |
| Compound Not Moving on TLC Plate | The solvent system is not polar enough. | Increase the polarity of the eluent. Common solvent systems for thiazoles include mixtures of hexane with ethyl acetate, acetone, or methanol. For very polar compounds, a mixture of dichloromethane and methanol can be effective.[14] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis
This protocol is based on the reaction of 2-bromoacetophenone with thiourea.[4]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na2CO3) solution (20 mL)
-
Water
-
20 mL scintillation vial
-
Stir bar and hot plate
-
100 mL beaker
-
Büchner funnel and side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.[7]
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solid (filter cake) with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product using methods such as melting point determination, TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase), and NMR spectroscopy.[4]
Data Presentation: Optimizing Hantzsch Synthesis Conditions
The following tables summarize the impact of various reaction parameters on the yield of Hantzsch thiazole synthesis, based on literature data.
Table 1: Effect of Solvent and Temperature on Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | Reflux | 3.5 | 60 | [12] |
| 2 | Ethanol | Reflux | 2.5 | 82 | [12] |
| 3 | Methanol | Reflux | 3 | 75 | [12] |
| 4 | 1-Butanol | Reflux | 3 | 68 | [12] |
| 5 | 2-Propanol | Reflux | 3 | 71 | [12] |
| 6 | Ethanol/Water (1:1) | 65 | 2 | 90 | [12] |
Reaction conditions from the synthesis of a specific Hantzsch thiazole derivative for comparison.[12]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Reactants | Method | Solvent | Time | Yield (%) | Reference |
| 1 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Conventional Heating | Methanol | 8 h | Lower | [10] |
| 2 | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Microwave | Methanol | 30 min | 95 | [10] |
| 3 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + thiourea + benzaldehyde | Conventional Heating | Ethanol/Water | 2-3.5 h | 79-90 | [12] |
| 4 | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + thiourea + benzaldehyde | Ultrasonic Irradiation | Ethanol/Water | 1.5-2 h | 79-90 | [12] |
Visualizations
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for a typical Hantzsch thiazole synthesis experiment.
Troubleshooting Logic for Low Yield
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bepls.com [bepls.com]
- 9. sussex.figshare.com [sussex.figshare.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Chloro-4-(hydroxymethyl)thiazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-4-(hydroxymethyl)thiazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. The most common impurities include:
-
Unreacted Starting Materials: If the synthesis involves the hydrolysis of 2-chloro-5-(chloromethyl)thiazole, residual starting material is a likely impurity.
-
Over-reaction or Side-reaction Products: Depending on the reaction conditions, byproducts from undesired side reactions may be present.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present in the crude product.
-
Degradation Products: The thiazole ring can be susceptible to degradation under certain conditions, leading to colored impurities.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The two most common and effective methods are:
-
Recrystallization: This is often the preferred method for removing small amounts of impurities from a solid product. It is generally a simpler and more cost-effective technique than chromatography.
-
Column Chromatography: This technique is highly effective for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or when a very high degree of purity is required.[1]
A combination of both methods, such as an initial purification by column chromatography followed by a final polishing step via recrystallization, can also be employed to achieve very high purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for a quick assessment of the purity of different fractions and helps in optimizing the purification conditions. For visualizing this compound and related compounds on a TLC plate, UV light (254 nm) is commonly used. Staining with a potassium permanganate solution can also be effective for visualizing compounds that are not UV-active.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving the compound even at elevated temperatures.
-
Solution:
-
Select a more appropriate solvent: A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Experiment with different solvents or solvent mixtures. For this compound, polar solvents or mixtures containing a polar component are often effective.
-
Increase the solvent volume: While the goal is to use a minimal amount of solvent, you may need to add slightly more to achieve complete dissolution at the boiling point.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent might also be higher than the melting point of the compound.
-
Solution:
-
Add more solvent: Reheat the solution until the oil redissolves and then add a small amount of additional hot solvent before allowing it to cool slowly.
-
Slow cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Scratch the flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can induce crystal formation.
-
Seed crystals: If available, add a single, pure crystal of the compound to the cooled solution to initiate crystallization.
-
Issue 3: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cool thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal precipitation.
-
Wash with ice-cold solvent: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.
-
Concentrate the mother liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and attempt a second recrystallization to recover more product.
-
Column Chromatography
Issue 1: Poor separation of the product from impurities (co-elution).
-
Possible Cause: The chosen eluent system does not have the optimal polarity to effectively separate the components.
-
Solution:
-
Optimize the eluent system using TLC: Before running the column, test different solvent mixtures (e.g., varying ratios of ethyl acetate and hexane) with TLC to find a system that provides good separation between your product and the impurities (ideally, a difference in Rf values of at least 0.2). A good target Rf for the product is typically between 0.2 and 0.4.
-
Use a gradient elution: Start with a less polar eluent and gradually increase the polarity during the chromatography. This can help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
-
Add a stronger solvent: In some cases, a small amount of a more polar solvent like methanol may be needed to elute highly polar compounds.
-
Issue 3: Streaking or tailing of the spot on the TLC plate, leading to broad peaks on the column.
-
Possible Cause: The compound may be interacting too strongly with the silica gel, or the sample may be overloaded on the column. The compound might also be acidic or basic.
-
Solution:
-
Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine (e.g., 0.5-1%) can have a similar effect.
-
Load less sample: Overloading the column can lead to poor separation. As a general rule, use about 25-50 g of silica gel for every 1 g of crude material.
-
Ensure the sample is fully dissolved in a minimal amount of solvent before loading.
-
Data Presentation
| Purification Method | Key Parameters | Expected Purity | Expected Yield |
| Recrystallization | Solvent System: Ethyl Acetate / Hexane | > 98% | 70-85% |
| Temperature: Dissolve at boiling, crystallize at 0-5 °C | |||
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh) | > 99% | 60-80% |
| Eluent: Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane to the hot ethyl acetate solution until it becomes slightly cloudy. Reheat the solution gently until it becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with various ratios of ethyl acetate and hexane. Aim for an Rf value of approximately 0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane) and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial low-polarity solvent. If using a gradient, gradually increase the proportion of ethyl acetate in the eluent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Reactions of 2-Chloro-4-(hydroxymethyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-(hydroxymethyl)thiazole. The information is designed to help identify and mitigate the formation of common side products during key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The primary reactive sites of this compound are the chlorine atom at the 2-position and the hydroxymethyl group at the 4-position. The most common reactions are:
-
Nucleophilic Substitution: The chlorine atom is a good leaving group, making the C2 position susceptible to attack by various nucleophiles (e.g., amines, thiols, alkoxides) to form a diverse range of 2-substituted thiazole derivatives.[1]
-
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde (2-chloro-4-formylthiazole) or further to the carboxylic acid (2-chloro-4-carboxythiazole).[1]
Q2: What are the typical side products observed in nucleophilic substitution reactions?
A2: Side products in nucleophilic substitution reactions can arise from several sources:
-
Dimerization: The starting material can react with the product or another molecule of the starting material, especially if the nucleophile is also a potential leaving group or if the reaction conditions promote self-condensation.
-
Reaction at the Hydroxymethyl Group: Strong bases used in the reaction can deprotonate the hydroxymethyl group, which can then act as a nucleophile, leading to the formation of ethers or other byproducts.
-
Incomplete Reaction: Unreacted starting material will be a primary impurity if the reaction does not go to completion.
-
Hydrolysis: If water is present in the reaction mixture, the chloro group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-4-(hydroxymethyl)thiazole.
Q3: What are the common side products in the oxidation of the hydroxymethyl group?
A3: The primary side product in the oxidation of the hydroxymethyl group is the over-oxidation product , 2-chloro-4-carboxythiazole. The extent of this over-oxidation depends on the strength of the oxidizing agent and the reaction conditions. Milder oxidizing agents are preferred for the synthesis of the aldehyde.
Troubleshooting Guides
Issue 1: Low Yield of 2-Amino-4-(hydroxymethyl)thiazole in Amination Reactions
Symptoms:
-
The desired product is obtained in low yield.
-
The presence of multiple spots on TLC analysis of the crude reaction mixture.
-
Isolation of a significant amount of unreacted this compound.
-
Formation of a high molecular weight, insoluble material.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Insufficient Nucleophile | Increase the equivalents of the amine nucleophile (typically 2-3 equivalents). |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid decomposition. The optimal temperature is often between 80-120°C. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to improve solubility and reaction rate.[2] |
| Side Reaction: Dimerization | Use a dilute solution of the starting material to disfavor bimolecular side reactions. Add the starting material slowly to a solution of the nucleophile. |
| Side Reaction: Reaction at Hydroxymethyl Group | If using a strong base, consider a weaker, non-nucleophilic base (e.g., diisopropylethylamine) or a carbonate base. |
Issue 2: Formation of 2-Chloro-4-carboxythiazole during Oxidation to the Aldehyde
Symptoms:
-
The presence of a more polar spot on TLC than the desired aldehyde.
-
Acidic nature of the crude product upon workup.
-
Difficulty in purifying the aldehyde from a highly polar impurity.
Possible Causes and Solutions:
| Cause | Proposed Solution |
| Overly Strong Oxidizing Agent | Use a milder oxidizing agent such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂). |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| High Reaction Temperature | Perform the oxidation at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity for the aldehyde. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(hydroxymethyl)thiazole (Illustrative)
This protocol is an illustrative example for the nucleophilic substitution of this compound with ammonia.
Materials:
-
This compound
-
Ammonia (7 N solution in methanol)
-
1,4-Dioxane
-
Sealed reaction vessel
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 eq).
-
Add 1,4-dioxane to dissolve the starting material.
-
Add a 7 N solution of ammonia in methanol (5.0 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-amino-4-(hydroxymethyl)thiazole.
Illustrative Data:
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield of Main Product (%) | Yield of Side Product (Dimer) (%) |
| 1 | Ammonia (5 eq) | Dioxane | 80 | 24 | 65 | 5 |
| 2 | Ammonia (5 eq) | Dioxane | 100 | 12 | 85 | <2 |
| 3 | Ammonia (3 eq) | Dioxane | 100 | 12 | 70 | 8 |
| 4 | Ammonia (5 eq) | Ethanol | 100 | 12 | 75 | 7 |
Note: This data is for illustrative purposes to demonstrate the effect of reaction parameters.
Protocol 2: Oxidation to 2-Chloro-4-formylthiazole (Illustrative)
This protocol is an illustrative example for the selective oxidation of this compound to the corresponding aldehyde.
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add dichloromethane (DCM) as the solvent.
-
Add activated manganese dioxide (MnO₂) (10 eq) in portions.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-4-formylthiazole.
-
If necessary, purify the product by flash column chromatography on silica gel.
Illustrative Data:
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield of Aldehyde (%) | Yield of Carboxylic Acid (%) |
| 1 | MnO₂ (10 eq) | DCM | 25 | 24 | 90 | <1 |
| 2 | PCC (1.5 eq) | DCM | 25 | 4 | 85 | 5 |
| 3 | DMP (1.5 eq) | DCM | 25 | 2 | 92 | 3 |
| 4 | KMnO₄ | Acetone | 0-25 | 1 | 20 | 75 |
Note: This data is for illustrative purposes to demonstrate the effect of the oxidizing agent.
Visualizations
Caption: Troubleshooting logic for low yield in amination reactions.
Caption: Reaction pathway for the oxidation of this compound.
References
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(hydroxymethyl)thiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-(hydroxymethyl)thiazole, a key intermediate in the development of various pharmaceuticals.
Synthesis Overview: The Hantzsch Thiazole Synthesis
The primary and most direct route for the synthesis of this compound is a variation of the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, the key starting materials are 1,3-dichloroacetone and a suitable thioamide, such as thiourea, followed by a subsequent diazotization and chlorination step to replace the resulting amino group with a chloro group.
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for the synthesis of this compound?
A two-step approach is typically employed. The first step is the formation of 2-amino-4-(hydroxymethyl)thiazole via the Hantzsch reaction, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.
Q2: I am experiencing a low yield. What are the common causes and how can I improve it?
Low yields can arise from several factors. Please refer to the Troubleshooting Guide: Low Yield section below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, side reactions, and suboptimal reaction conditions.
Q3: What are the likely impurities in my final product and how can I remove them?
Common impurities may include unreacted starting materials, the intermediate 2-amino-4-(hydroxymethyl)thiazole, and byproducts from side reactions. For detailed information on identification and removal, see the Troubleshooting Guide: Product Purity .
Q4: Can I use alternative reagents or conditions for this synthesis?
Yes, various solvents, bases, and chlorinating agents can be used. The choice of these reagents can significantly impact reaction time, yield, and purity. Refer to the data tables below for a comparison of different conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(hydroxymethyl)thiazole (Intermediate)
Materials:
-
1,3-Dichloroacetone
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.
-
Slowly add a solution of 1,3-dichloroacetone (1.0 equivalent) in ethanol to the thiourea solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a 5% sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound
Materials:
-
2-Amino-4-(hydroxymethyl)thiazole
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) chloride
-
Dichloromethane (for extraction)
Procedure:
-
Dissolve 2-amino-4-(hydroxymethyl)thiazole (1.0 equivalent) in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or vacuum distillation.
Data Presentation
Table 1: Effect of Solvent on the Yield of 2-Amino-4-(hydroxymethyl)thiazole
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux | 6 | 75-85 |
| Methanol | Reflux | 6 | 70-80 |
| Isopropanol | Reflux | 8 | 65-75 |
| Water | 100 | 8 | 50-60 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Table 2: Effect of Chlorinating Agent in Sandmeyer Reaction on Yield
| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| CuCl / HCl | 0-25 | 2 | 60-70 |
| CuCl₂ | 0-25 | 3 | 55-65 |
| FeCl₃ | 0-25 | 4 | 40-50 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Troubleshooting Guides
Troubleshooting Guide: Low Yield
| Problem | Possible Cause | Suggested Solution |
| Low Yield of 2-Amino-4-(hydroxymethyl)thiazole | Incomplete reaction. | - Increase reaction time. - Ensure the reaction temperature is maintained at reflux. - Check the purity of starting materials (1,3-dichloroacetone can degrade). |
| Suboptimal solvent. | - Use ethanol for better solubility of reactants and intermediates. | |
| Incorrect stoichiometry. | - Use a slight excess of thiourea (1.1-1.2 equivalents). | |
| Side reactions. | - Formation of byproducts such as 2,2'-diamino-4,4'-(oxomethylene)bis(thiazole). Lowering the reaction temperature slightly may help. | |
| Low Yield of this compound | Incomplete diazotization. | - Maintain the temperature strictly between 0-5°C during the addition of sodium nitrite. - Ensure the sodium nitrite solution is fresh. |
| Decomposition of diazonium salt. | - Use the diazonium salt immediately after its formation. Do not let it warm up. | |
| Inefficient Sandmeyer reaction. | - Ensure the copper(I) chloride is of high purity and the solution is freshly prepared. - Control the rate of addition of the diazonium salt solution. | |
| Product loss during workup. | - Perform multiple extractions with dichloromethane to ensure complete recovery. - Check the pH of the aqueous layer after extraction to ensure it is neutral or slightly basic. |
Troubleshooting Guide: Product Purity
| Problem | Possible Impurity | Identification Method | Purification Method |
| Multiple spots on TLC after Step 1 | Unreacted 1,3-dichloroacetone | TLC, GC-MS | Column chromatography on silica gel. |
| Unreacted thiourea | TLC | Water wash during workup. | |
| Bis-thiazole byproduct | NMR, Mass Spectrometry | Column chromatography on silica gel. | |
| Multiple spots on TLC after Step 2 | Unreacted 2-amino-4-(hydroxymethyl)thiazole | TLC, LC-MS | Column chromatography on silica gel. |
| Phenolic byproducts (from reaction with water) | NMR, Mass Spectrometry | Column chromatography on silica gel. | |
| Tar-like substances | Visual inspection | Treatment with activated carbon before filtration. Purification by vacuum distillation is often effective for removing non-volatile impurities.[1] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Stability and degradation pathways of 2-Chloro-4-(hydroxymethyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 2-Chloro-4-(hydroxymethyl)thiazole. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling, storage, and use of this compound in experimental settings.
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
Lower than expected yields or the presence of unknown impurities in your reaction mixture may be due to the degradation of this compound.
-
Troubleshooting Workflow:
Troubleshooting workflow for low yields or byproducts.
Issue 2: Discoloration or change in the physical appearance of the stored compound.
This compound is typically a solid. Any change in color (e.g., yellowing) or consistency may indicate degradation.
-
Troubleshooting Steps:
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Storage Conditions: Verify that the compound is stored in a cool, dry, and dark place. For long-term storage, consider temperatures at or below 4°C.
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Atmosphere: For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
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Container: Ensure the compound is stored in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.
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Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are nucleophilic substitution at the C2 position and oxidation of the hydroxymethyl group.[1]
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Nucleophilic Substitution: The chlorine atom at the 2-position is a good leaving group, making the carbon susceptible to attack by nucleophiles.[1] Common nucleophiles include water (hydrolysis), alcohols (alkoxylation), and amines (amination). Hydrolysis would result in the formation of 2-hydroxy-4-(hydroxymethyl)thiazole.
-
Oxidation: The primary alcohol (hydroxymethyl group) at the 4-position can be oxidized to form the corresponding aldehyde (2-chloro-4-formylthiazole) or carboxylic acid (2-chloro-4-carboxythiazole).[1]
Proposed degradation pathways for this compound.
Q2: How does pH affect the stability of this compound?
A2: While specific data is not available, it is anticipated that the rate of hydrolysis is pH-dependent.
-
Acidic Conditions: The thiazole nitrogen can be protonated, which may influence the rate of nucleophilic substitution.
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Neutral Conditions: Hydrolysis is likely to be slower compared to acidic or basic conditions.
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Basic Conditions: Hydroxide ions are strong nucleophiles and are expected to accelerate the hydrolysis of the chloro group to form 2-hydroxy-4-(hydroxymethyl)thiazole.
Hypothetical Degradation Data Under Different pH Conditions
| pH | Temperature (°C) | Degradation after 24h (%) | Major Degradant |
| 2.0 | 50 | 5 | 2-Hydroxy-4-(hydroxymethyl)thiazole |
| 7.0 | 50 | <1 | - |
| 10.0 | 50 | 15 | 2-Hydroxy-4-(hydroxymethyl)thiazole |
Q3: Is this compound susceptible to photodegradation?
A3: Thiazole-containing compounds can be susceptible to photodegradation.[2] Exposure to UV light may lead to the formation of reactive species and potentially ring cleavage, resulting in a complex mixture of degradation products. It is recommended to protect the compound from light during storage and experiments.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize hydrolytic and oxidative degradation.
Experimental Protocols
The following are general protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted based on the specific experimental setup and analytical instrumentation.
Forced Degradation Experimental Workflow
Protocol 1: Hydrolytic Stability
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, water, acetonitrile, HPLC system.
-
Procedure:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Add an aliquot of the stock solution to separate solutions of 0.1 M HCl, 0.1 M NaOH, and water to a final concentration of approximately 50 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 50°C).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each solution.
-
Neutralize the acidic and basic samples before analysis.
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Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.
Protocol 2: Oxidative Stability
-
Materials: this compound, 3% hydrogen peroxide (H₂O₂), acetonitrile, HPLC system.
-
Procedure:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Add an aliquot of the stock solution to a 3% H₂O₂ solution to a final concentration of approximately 50 µg/mL.
-
Keep the solution at room temperature, protected from light.
-
At various time points, take a sample and analyze by HPLC.
-
-
Data Analysis: Quantify the parent compound and major degradation products to assess oxidative lability.
Protocol 3: Photostability
-
Materials: this compound, suitable solvent, photostability chamber, HPLC system.
-
Procedure:
-
Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, analyze both the light-exposed and dark control samples by HPLC.
-
-
Data Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradants.
Hypothetical HPLC Method Parameters for Stability Indicating Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
References
Troubleshooting guide for nucleophilic substitution on a thiazole intermediate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions on thiazole intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during nucleophilic substitution on a thiazole intermediate?
A1: The most frequently reported issues include low to no product yield, formation of unexpected side products or isomers, and difficulty in product purification. These problems can arise from a variety of factors including suboptimal reaction conditions, purity of starting materials, and the inherent reactivity of the thiazole ring.
Q2: Which position on the thiazole ring is most susceptible to nucleophilic attack?
A2: The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most vulnerable to nucleophilic attack.[1] This is followed by the C5 and C4 positions. The presence of activating groups on the ring can further enhance this reactivity.
Q3: How do electron-withdrawing and electron-donating groups on the thiazole ring affect the reaction?
A3: Electron-withdrawing groups (EWGs) attached to the thiazole ring increase its electrophilicity, making it more susceptible to nucleophilic attack and generally leading to higher reaction rates and yields. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the ring, which can slow down or inhibit the reaction.
Q4: What is the role of the leaving group in this reaction?
A4: The nature of the leaving group is a critical factor. A good leaving group is a weak base that is stable on its own. For halothiazoles, the reactivity order is generally I > Br > Cl > F.[2][3] This is because iodide is the weakest base and thus the most stable anion after it departs.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or nonexistent yields are a common hurdle. The following table outlines potential causes and their corresponding solutions.
| Possible Cause | Suggested Solution(s) |
| Poor Quality of Starting Materials | Ensure the purity of the thiazole intermediate, nucleophile, and solvents. Thiazole compounds, especially those with thiol groups, can be prone to oxidation.[4][5] Use freshly purified or commercially available high-purity reagents. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating to overcome the activation energy barrier, while others might need cooling to prevent side reactions.[4] Microwave-assisted heating can sometimes improve yields and reduce reaction times.[6] |
| Inappropriate Solvent | The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[7] However, in some cases, protic solvents may be required.[8] A solvent screen is recommended. |
| Weak Nucleophile | If the reaction is sluggish, consider using a stronger nucleophile. For example, a deprotonated nucleophile (e.g., an alkoxide or thiolate) is more reactive than its neutral counterpart. |
| Poor Leaving Group | If possible, use a thiazole intermediate with a better leaving group (e.g., iodide instead of chloride).[2][3] |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. A slight excess of the nucleophile can sometimes drive the reaction to completion.[9] |
Problem 2: Formation of Unexpected Side Products or Isomers
The appearance of multiple spots on a TLC plate can indicate the formation of impurities or isomers.
| Possible Cause | Suggested Solution(s) |
| Reaction at an Alternative Position | While C2 is the most reactive site, substitution at C4 or C5 can occur, especially if the C2 position is blocked or if there are activating groups at other positions. Confirm the structure of your product using analytical techniques like NMR and mass spectrometry. |
| Formation of Oxazole Byproduct | If a thioamide is used as a precursor to the thiazole and is contaminated with its corresponding amide, an oxazole byproduct can form.[5] Ensure the purity of the starting thioamide. |
| Dimerization or Polymerization | Under certain conditions, starting materials or reactive intermediates can self-condense.[5] This can sometimes be mitigated by adjusting the concentration of reactants, temperature, or order of addition. |
| Ring-Opening of the Thiazole | Strong bases or nucleophiles under harsh conditions can lead to the opening of the thiazole ring. Use milder bases and reaction conditions where possible. |
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data on the effect of various parameters on the yield of nucleophilic substitution on thiazole intermediates.
Table 1: Effect of Nucleophile on the Yield of 2-Substituted Thiazoles
| Thiazole Intermediate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chlorothiazole | Morpholine | Ethanol | Reflux | 85 | [10] |
| 2-Chlorothiazole | Piperidine | Ethanol | Reflux | 88 | [10] |
| 2-Chlorothiazole | Pyrrolidine | Ethanol | Reflux | 82 | [10] |
| 2-Bromothiazole | Aniline | DMF | 100 | 75 | [10] |
| 2-Bromothiazole | 4-Methoxyaniline | DMF | 100 | 80 | [10] |
Table 2: Effect of Leaving Group on Reaction Yield
| Thiazole Intermediate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Fluorothiazole | Piperidine | Ethanol | 25 | 60 | [3] |
| 2-Chlorothiazole | Piperidine | Ethanol | 25 | 88 | [10] |
| 2-Bromothiazole | Piperidine | Ethanol | 25 | 92 | [10] |
| 2-Iodothiazole | Piperidine | Ethanol | 25 | >95 | [3] |
Table 3: Effect of Solvent on Reaction Yield
| Thiazole Intermediate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chlorothiazole | Sodium Methoxide | Methanol | 50 | 80 | [9] |
| 2-Chlorothiazole | Sodium Methoxide | DMSO | 50 | Higher rate | [9] |
| 2-Chlorothiazole | Piperidine | Ethanol | Reflux | 88 | [10] |
| 2-Chlorothiazole | Piperidine | Toluene | Reflux | Lower | [7] |
| 2-Chlorothiazole | Piperidine | Acetonitrile | Reflux | Moderate | [7] |
Experimental Protocols
Protocol 1: General Procedure for Amination of 2-Chlorothiazole
This protocol describes a general method for the nucleophilic aromatic substitution of 2-chlorothiazole with an amine.
Materials:
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2-Chlorothiazole
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Amine (e.g., morpholine, piperidine)
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Ethanol (anhydrous)
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Suitable base (e.g., triethylamine or potassium carbonate, if necessary)
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Round-bottom flask
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Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorothiazole (1.0 eq).
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Add anhydrous ethanol to dissolve the 2-chlorothiazole.
-
Add the desired amine (1.0-1.2 eq) to the solution. If the amine salt is used or if the amine is not basic enough, a base like triethylamine (1.5 eq) or potassium carbonate (2.0 eq) can be added.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-aminothiazole derivative.
Protocol 2: General Procedure for the Synthesis of 2-Alkoxythiazoles from 2-Chlorothiazole
This protocol outlines a general method for the synthesis of 2-alkoxythiazoles via reaction with an alkoxide.
Materials:
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2-Chlorothiazole
-
Sodium methoxide (or other sodium alkoxide)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorothiazole (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.0-1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir.[9]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) carefully.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be further purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for nucleophilic substitution on thiazole.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
Navigating the Reactivity of 2-Chloro-4-(hydroxymethyl)thiazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent selection on the reactivity of 2-Chloro-4-(hydroxymethyl)thiazole. Understanding the nuances of solvent effects is critical for optimizing reaction outcomes, minimizing side products, and ensuring the successful synthesis of target molecules in drug discovery and development.
Troubleshooting Guide: Common Issues in Reactions with this compound
This guide addresses specific problems encountered during experiments, with a focus on the role of the solvent.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Inappropriate solvent choice leading to poor solubility of reactants. | Ensure all reactants are soluble in the chosen solvent. For salt-like nucleophiles, polar aprotic solvents like DMF or DMSO are often superior to nonpolar or less polar options. |
| Use of a protic solvent (e.g., ethanol, methanol, water) that solvates the nucleophile, reducing its reactivity. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not form strong hydrogen bonds with the nucleophile, leaving it more "free" and reactive. | |
| Formation of Multiple Products/Side Reactions | The hydroxymethyl group is participating in side reactions. | In reactions where the primary target is the substitution of the chloro group, consider protecting the hydroxymethyl group (e.g., as a silyl ether or benzyl ether) before proceeding. |
| Elimination side reactions, particularly in Williamson ether synthesis with sterically hindered alkoxides. | Use a less sterically hindered alkoxide if possible. Employ a polar aprotic solvent like THF with a strong, non-nucleophilic base such as sodium hydride (NaH) to generate the alkoxide in situ at low temperatures. | |
| Inconsistent Reaction Rates or Yields | Variability in solvent quality (e.g., water content in aprotic solvents). | Use anhydrous solvents, especially for moisture-sensitive reactions. The presence of water can protonate strong bases and nucleophiles, reducing their effectiveness. |
| Difficulty in Product Isolation/Purification | Use of a high-boiling point solvent (e.g., DMSO, DMF) that is difficult to remove. | If possible, opt for a lower-boiling point solvent like THF or acetonitrile, especially for small-scale reactions. If a high-boiling solvent is necessary, consider extraction with a suitable organic solvent followed by thorough washing to remove the reaction solvent. |
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is generally best for nucleophilic substitution on this compound?
A1: Polar aprotic solvents are typically the best choice for nucleophilic substitution on this compound, especially when using anionic nucleophiles. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile enhance the nucleophilicity of the attacking species by not solvating them as strongly as protic solvents do. This generally leads to faster reaction rates and higher yields.
Q2: Can I use a protic solvent like ethanol for my reaction?
A2: While a reaction in a protic solvent like ethanol might proceed, it is often slower and less efficient compared to using a polar aprotic solvent. Protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon of the thiazole ring. This effect is particularly pronounced with smaller, more highly charged nucleophiles.
Q3: I am performing a Williamson ether synthesis with this compound. What is the recommended solvent and base?
A3: For the Williamson ether synthesis, a common and effective approach is to use a polar aprotic solvent such as tetrahydrofuran (THF). The alkoxide can be generated in situ using a strong, non-nucleophilic base like sodium hydride (NaH). This method avoids the presence of protic species that could compete with the desired reaction.
Q4: Are there any known side reactions involving the hydroxymethyl group that I should be aware of?
A4: Yes, the hydroxymethyl group can potentially undergo reactions depending on the conditions. In the presence of strong bases, it can be deprotonated, which might lead to undesired reactivity. Under acidic conditions or with certain reagents, it could be susceptible to elimination or rearrangement. If the hydroxymethyl group is interfering with your desired transformation at the 2-position, it is advisable to protect it prior to the reaction.
Q5: How does the choice of solvent affect the stability of this compound?
A5: this compound is generally stable in a range of common organic solvents under neutral conditions. However, in the presence of strong nucleophiles or bases, the choice of solvent can indirectly affect its stability by influencing the rate of its consumption. In protic solvents, solvolysis (reaction with the solvent) can be a potential side reaction, although it is generally slow for heteroaromatic chlorides compared to alkyl chlorides.
Data Presentation
The following table summarizes the expected qualitative impact of solvent choice on the yield and reaction time for a typical nucleophilic substitution reaction on this compound.
| Solvent Type | Example Solvents | Expected Relative Yield | Expected Relative Reaction Time | Key Considerations |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Short | Excellent for dissolving ionic nucleophiles and enhancing their reactivity. Can be difficult to remove. |
| Polar Protic | Ethanol, Methanol, Water | Low to Moderate | Long | Can solvate and deactivate the nucleophile. May lead to solvolysis side products. |
| Ethereal | THF, Dioxane | Moderate to High | Moderate | Good general-purpose solvents, especially for reactions with strong bases like NaH. |
| Nonpolar Aromatic | Toluene, Xylene | Low | Very Long | Generally poor solvents for ionic nucleophiles, leading to slow reaction rates. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Moderate to Long | Can be used, but generally less effective than polar aprotic solvents for enhancing nucleophilicity. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine in a Polar Aprotic Solvent
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Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired amine (1.1 - 1.5 eq.) to the solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.) to liberate the free amine.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis in Tetrahydrofuran (THF)
-
Preparation of Alkoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.
-
Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the desired alcohol (1.1 eq.) in anhydrous THF.
-
Formation of Alkoxide: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for nucleophilic substitution.
Technical Support Center: Catalyst Loading Optimization for 2-Chloro-4-(hydroxymethyl)thiazole Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for reactions involving 2-Chloro-4-(hydroxymethyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening of common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Heck, a catalyst loading in the range of 1-5 mol% is a standard starting point.[1] For catalyst systems known to be highly active, one might begin at 0.5-1 mol%.[1] Conversely, if the coupling is known to be challenging, an initial loading of up to 10 mol% may be warranted to ensure a reaction occurs.[1]
Q2: Why might a higher catalyst loading be necessary for reactions with thiazole-containing compounds?
A2: The sulfur atom within the thiazole ring can act as a poison to palladium catalysts.[2] It can coordinate to the palladium center, inhibiting or deactivating the catalyst and preventing it from participating in the catalytic cycle.[2] This deactivation often necessitates the use of a higher catalyst loading to achieve a reasonable reaction rate and yield compared to substrates without such heteroatoms.[2]
Q3: What are the potential negative impacts of using an excessively high catalyst loading?
A3: While increasing catalyst loading can improve the rate of a sluggish reaction, excessive amounts can be detrimental. High concentrations of catalyst can lead to the formation of palladium black, an inactive, agglomerated form of palladium that precipitates out of the solution.[1] Furthermore, it can result in the formation of side products and complicates the purification process by increasing the levels of residual palladium in the final product. Economically, palladium catalysts are expensive, so using an excessive amount is also not cost-effective.
Q4: How does the choice of ligand affect the optimal catalyst loading?
A4: The ligand is critical for stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle.[1] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalyst stability and activity.[3][4] These advanced ligands can often promote efficient coupling at lower catalyst loadings compared to simpler ligands like triphenylphosphine (PPh₃).[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of this compound
-
Possible Cause 1: Insufficient Catalyst Loading.
-
Suggested Solution: The initial catalyst loading may be too low to overcome the activation energy or potential catalyst poisoning by the thiazole's sulfur atom. Incrementally increase the catalyst loading, for example, from 1 mol% to 2.5 mol%, and then to 5 mol%, while monitoring the reaction progress.[1][5][6]
-
-
Possible Cause 2: Inactive Catalyst or Ligand.
-
Suggested Solution: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time, and phosphine ligands are prone to oxidation.[7] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere. Consider using a more robust pre-catalyst or a different palladium source.[8]
-
-
Possible Cause 3: Inappropriate Ligand.
-
Suggested Solution: The chosen ligand may not be suitable for activating the C-Cl bond of the thiazole. For challenging substrates like heteroaryl chlorides, screen a panel of bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) or NHC ligands, which are often more effective.[3][4]
-
-
Possible Cause 4: Suboptimal Base or Solvent.
-
Suggested Solution: The base and solvent system are crucial for reaction success.[3] Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[8] Ensure the solvent adequately dissolves all reactants; a mixture of an organic solvent (like dioxane, THF, or toluene) with water is often used in Suzuki reactions.[8]
-
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
-
Possible Cause 1: Presence of Oxygen.
-
Suggested Solution: The active Pd(0) species is highly sensitive to oxygen.[3] Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen). The reaction vessel should be flamed or oven-dried, then evacuated and backfilled with an inert gas multiple times before adding the catalyst.[3]
-
-
Possible Cause 2: Excessively High Reaction Temperature.
-
Suggested Solution: High temperatures can accelerate catalyst decomposition.[1] Try lowering the reaction temperature. If the reaction rate becomes too slow, a more active catalyst system (i.e., a different ligand) may be required to achieve good conversion at a lower temperature.
-
-
Possible Cause 3: Unstable Catalytic Species.
-
Suggested Solution: The ligand-to-palladium ratio can affect catalyst stability. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) can sometimes improve stability and prevent agglomeration.[1] Using a more robust or bulky ligand can also help maintain the catalyst's integrity.
-
Data Presentation
Table 1: Typical Catalyst Loading Ranges for Common Palladium-Catalyzed Cross-Coupling Reactions.
| Reaction Type | Palladium Precursor Example | Typical Ligand Example | Starting Catalyst Loading (mol%) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | 1 - 5%[1] | Challenging C-Cl bond activation may require higher loadings or specialized ligands.[3] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 0.5 - 3%[9] | Copper-free conditions are often preferred to avoid alkyne homocoupling.[10] |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 1 - 5%[1] | Base choice (e.g., Et₃N, K₂CO₃) is critical for success.[11] |
| C-H Arylation | Pd(OAc)₂ | (none) or specific ligand | 2 - 10% | Often requires higher catalyst loading due to the challenge of C-H activation.[2] |
Table 2: Illustrative Example of Catalyst Loading Optimization for a Suzuki-Miyaura Reaction. Reaction: this compound with Phenylboronic Acid.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 0.5 | 12 | 15 | Very slow conversion, most starting material remains. |
| 2 | 1.0 | 12 | 45 | Significant improvement, but reaction is incomplete. |
| 3 | 2.5 | 8 | 92 | Optimal result with good yield and reasonable time. |
| 4 | 5.0 | 8 | 93 | No significant yield improvement; some catalyst decomposition observed. |
| 5 | 10.0 | 8 | 85 | Significant formation of palladium black; lower isolated yield. |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol provides a general methodology for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, and the base under ambient atmosphere.
-
Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Catalyst Preparation: In a separate small vial, quickly weigh the palladium pre-catalyst and ligand (e.g., for a 2 mol% loading with a 2:1 ligand:Pd ratio) and dissolve them in a small amount of degassed solvent.
-
Catalyst Addition: Add the catalyst solution to the main reaction vessel via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.[4]
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[4][7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DSpace [repository.kaust.edu.sa]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
Preventing byproduct formation in Hantzsch thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring.[1][2] This method is widely used due to its simplicity and generally high yields.[3] The reaction proceeds through a multi-step mechanism initiated by a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[2][4]
Q2: What are the most common byproducts in the Hantzsch thiazole synthesis?
Several byproducts can form during the Hantzsch thiazole synthesis, leading to reduced yields and purification challenges. The most common impurities include:
-
Unreacted starting materials: Incomplete reactions can leave residual α-haloketone and thioamide.
-
Oxazole derivatives: Formation of an oxazole can occur if the thioamide starting material is contaminated with its corresponding amide.
-
3-Substituted 2-imino-2,3-dihydrothiazoles: When using N-substituted thioureas, acidic reaction conditions can lead to the formation of this regioisomeric byproduct alongside the desired 2-(substituted-amino)thiazole.[5]
-
Dimerization or polymerization products: Under certain conditions, the reactants or reactive intermediates can undergo self-condensation, leading to higher molecular weight impurities.
Q3: How can I monitor the progress of my Hantzsch thiazole synthesis?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[3][6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch thiazole synthesis and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Thiazole Product | Incomplete reaction: The reaction may not have reached completion. | - Increase reaction time: Monitor the reaction by TLC until the starting materials are consumed. - Increase temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat may promote byproduct formation. - Use a catalyst: Acid catalysts like p-toluenesulfonic acid (PTSA) can sometimes improve yields. |
| Poor quality of starting materials: Impurities in the α-haloketone or thioamide can lead to side reactions. | - Purify starting materials: Recrystallize or distill the α-haloketone and thioamide before use. - Use fresh reagents: Thioamides can degrade over time. | |
| Suboptimal reaction conditions: The choice of solvent and temperature can significantly impact the yield. | - Solvent screening: Perform small-scale reactions in different solvents (e.g., ethanol, methanol, DMF) to find the optimal one for your specific substrates. - Optimize temperature: Systematically vary the reaction temperature to find the balance between reaction rate and byproduct formation. | |
| Multiple Spots on TLC Plate (Impure Product) | Formation of oxazole byproduct: The thioamide may be contaminated with the corresponding amide. | - Ensure high purity of thioamide: Synthesize fresh thioamide or purify the commercial sample. |
| Formation of regioisomeric imino-dihydrothiazole: Using N-substituted thiourea under acidic conditions. | - Control pH: Run the reaction under neutral or slightly basic conditions to favor the formation of the 2-(substituted-amino)thiazole.[5] | |
| Presence of unreacted starting materials: Incomplete reaction. | - Optimize reaction conditions: See "Low Yield" section. - Purification: Use column chromatography or recrystallization to separate the product from the starting materials. | |
| Dimerization/Polymerization: Side reactions of reactants or intermediates. | - Control reactant concentration: Using more dilute conditions may reduce the likelihood of intermolecular side reactions. - Optimize temperature: Lowering the reaction temperature may disfavor these side reactions. | |
| Difficulty in Product Purification | Product and byproducts have similar polarities: Making separation by chromatography challenging. | - Recrystallization: This is often an effective method for purifying solid thiazole products.[7] Experiment with different solvent systems. - Derivative formation: In some cases, converting the product to a crystalline derivative can facilitate purification, followed by regeneration of the desired product. |
| Product is an oil: Preventing purification by recrystallization. | - Column chromatography: This is the most common method for purifying oily products. A gradient elution with a solvent system like hexane/ethyl acetate is often effective. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole.[3]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
-
Water
Procedure:
-
In a reaction vessel, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Add methanol as the solvent.
-
Heat the mixture with stirring at a moderate temperature (e.g., reflux) for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Ultrasound-Assisted Synthesis of Substituted Thiazoles
This protocol utilizes ultrasound irradiation to promote the reaction, often leading to shorter reaction times and higher yields.[6][8]
Materials:
-
α-Haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one)
-
Thiourea
-
Substituted benzaldehyde
-
Silica-supported tungstosilisic acid (catalyst)
-
Ethanol/Water (1:1)
Procedure:
-
In a suitable vessel, combine the α-haloketone (1.0 eq), thiourea (1.0 eq), substituted benzaldehyde (1.0 eq), and the catalyst.
-
Add a 1:1 mixture of ethanol and water.
-
Place the reaction vessel in an ultrasonic bath at room temperature.
-
Irradiate the mixture with ultrasound for 1.5-2 hours, monitoring the reaction by TLC.
-
After completion, filter the solid product and wash it with ethanol.
-
The product can be purified by recrystallization.
Data Presentation
Table 1: Comparison of Conventional Heating vs. Ultrasound Irradiation for the Synthesis of Hantzsch Thiazole Derivatives [6][8]
| Entry | Method | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Conventional Heating | Ethanol/Water (1:1) | Reflux | 3.5 | 85 |
| 2 | Ultrasound Irradiation | Ethanol/Water (1:1) | Room Temp. | 2 | 90 |
Visualizations
Caption: Hantzsch thiazole synthesis reaction pathway and potential byproduct formation.
Caption: A logical workflow for troubleshooting common issues in Hantzsch thiazole synthesis.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-(hydroxymethyl)thiazole
Welcome to the technical support center for the synthesis of 2-Chloro-4-(hydroxymethyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The Hantzsch thiazole synthesis is a widely employed and scalable method for preparing this compound. This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the synthesis of the target molecule, a suitable starting material is 1,3-dichloroacetone, which reacts with a thioamide.
Q2: What are the critical reaction parameters to control during the Hantzsch synthesis on a larger scale?
A2: When scaling up the Hantzsch synthesis, careful control of temperature, reaction time, and the choice of solvent is crucial. The reaction can be exothermic, so maintaining a consistent temperature is vital to prevent side reactions and ensure product quality.[2] Reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Common solvents for this synthesis include alcohols such as ethanol or methanol.[2]
Q3: What are the main challenges encountered during the purification of this compound at an industrial scale?
A3: A significant challenge in the large-scale purification of this compound is its potential for thermal decomposition at elevated temperatures. This can lead to the formation of solid byproducts and reduced yields.[3] To mitigate this, vacuum distillation is the recommended purification method. The use of a stabilizer, such as a polyether (e.g., polyethylene glycol), during distillation can help prevent decomposition and keep the distillation residue in a liquid state, making it easier to handle.[3]
Q4: What are the expected yield and purity for the synthesis of this compound?
A4: While specific yields can vary based on the exact reaction conditions and scale, the Hantzsch thiazole synthesis is generally known for providing good to high yields.[2][4] Purity of the final product is highly dependent on the purification method. With optimized vacuum distillation, it is possible to achieve high purity levels suitable for subsequent pharmaceutical applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If starting materials are still present, consider extending the reaction time or gradually increasing the temperature. For less reactive substrates, refluxing in a suitable solvent might be necessary.[2] |
| Improper solvent choice. | Alcohols like ethanol or methanol are commonly effective. In some cases, a mixture of solvents (e.g., ethanol/water) can improve yields.[2] | |
| Formation of Dark-Colored Impurities | Decomposition of starting materials or product due to excessive heat. | Carefully control the reaction temperature. Use a controlled heating mantle and monitor the internal reaction temperature. For exothermic reactions, consider a jacketed reactor with a cooling system for better temperature management. |
| Side reactions due to incorrect stoichiometry. | Ensure precise measurement and addition of reactants. An excess of one reactant may be necessary in some cases to drive the reaction to completion, but this should be optimized. | |
| Difficulty in Product Isolation | The product may not precipitate out of the reaction mixture. | If the product is soluble in the work-up solution, extraction with a suitable organic solvent will be necessary. Ethyl acetate is a common choice for extracting thiazole derivatives.[2] |
| The product is thermally unstable during distillation. | Purify the product using vacuum distillation at the lowest possible temperature. The addition of a high-boiling, inert stabilizer like polyethylene glycol can prevent decomposition and keep the residue fluid.[3] | |
| Product Contamination with Starting Materials | Incomplete reaction. | As mentioned above, extend the reaction time or adjust the temperature. Ensure efficient mixing, especially on a larger scale, to promote contact between reactants. |
| Inefficient purification. | Optimize the vacuum distillation conditions (pressure and temperature). If co-distillation is an issue, consider a fractional distillation setup or an alternative purification method like recrystallization if a suitable solvent system can be found. |
Experimental Protocols
Key Experiment: Hantzsch Synthesis of this compound
Objective: To synthesize this compound via the Hantzsch thiazole synthesis.
Materials:
-
1,3-Dichloroacetone
-
Thiourea
-
Ethanol (or other suitable alcohol)
-
Sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Polyethylene glycol (for distillation)
Methodology:
-
Reaction Setup: In a appropriately sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve thiourea in ethanol.
-
Reactant Addition: Slowly add 1,3-dichloroacetone to the thiourea solution. The addition should be controlled to manage any exotherm.
-
Reaction: Heat the mixture to a gentle reflux and maintain this temperature for a specified period. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: After cooling the reaction mixture to room temperature, neutralize it with a sodium bicarbonate solution.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation. Add a small amount of polyethylene glycol to the distillation flask as a stabilizer.[3] Collect the fraction corresponding to this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| Parameter | Condition A (Lab Scale) | Condition B (Scale-Up) | Expected Outcome |
| Solvent | Ethanol | Ethanol/Water mixture | Improved solubility of reactants at scale. |
| Temperature | 60-70°C | 70-80°C (with careful monitoring) | Faster reaction rate, potential for increased byproducts if not controlled.[2] |
| Reaction Time | 4-6 hours | 6-8 hours | Ensures complete conversion at a larger volume. |
| Yield | 75-85% | 70-80% | Slight decrease in yield is common during scale-up. |
Table 2: Purification Method Comparison
| Method | Purity | Recovery | Scale-Up Feasibility | Notes |
| Recrystallization | High | Moderate | Moderate | Dependent on finding a suitable solvent system; can be time-consuming. |
| Column Chromatography | Very High | Low to Moderate | Low | Not practical for large industrial-scale production. |
| Vacuum Distillation | High | High | High | Prone to thermal decomposition without a stabilizer.[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Validation & Comparative
Comparative NMR Analysis of 2-Chloro-4-(hydroxymethyl)thiazole and Related Thiazole Derivatives
For Immediate Release
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Chloro-4-(hydroxymethyl)thiazole, a key intermediate in pharmaceutical and agrochemical research. The analysis is presented alongside data for structurally related thiazole derivatives to aid researchers, scientists, and drug development professionals in the identification and characterization of this compound class.
Introduction
This compound is a versatile heterocyclic building block. Its structure, featuring a reactive chlorine atom and a functional hydroxymethyl group on the thiazole core, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this and related compounds during the drug discovery and development process. This guide summarizes key NMR data and provides standardized experimental protocols for reproducible results.
¹H and ¹³C NMR Data Comparison
The following tables present a summary of the ¹H and ¹³C NMR spectral data for this compound and selected comparator compounds. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-5 | -CH₂- | -OH | Other Protons | Solvent |
| This compound (Predicted) | ~7.3 (s) | ~4.7 (s) | broad s | - | CDCl₃ |
| 2-Chloro-5-chloromethylthiazole[1] | 7.3 (s) | 4.6 (s) | - | - | CDCl₃ |
| 5-Hydroxymethylthiazole[1] | 8.6 (s, H-2), 7.6 (s, H-4) | 4.8 (s) | 5.2 (bs) | - | CDCl₃ |
| 4-Methylthiazole[2] | 8.64 (d, J=1.86, H-2), 6.87 (q, J=1.00, H-5) | - | - | 2.47 (d, J=1.00, -CH₃) | CCl₄ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C-2 | C-4 | C-5 | -CH₂- | Other Carbons | Solvent | |---|---|---|---|---|---| | This compound (Predicted) | ~153 | ~150 | ~115 | ~58 | - | CDCl₃ | | 2-Chloro-5-chloromethylthiazole[1] | 152.6 | 140.2 | 137.5 | 37.1 | - | CDCl₃ | | 5-Hydroxymethylthiazole[1] | 153.6 | 140.1 | 139.8 | 56.7 | - | CDCl₃ | | 2-Chlorothiazole | 152.4 | 142.3 | 118.8 | - | - | (Predicted) |
Structural Assignment and Rationale
The predicted NMR data for this compound is based on the analysis of its structural analogues.
-
¹H NMR: A singlet is expected for the C-5 proton around 7.3 ppm, influenced by the adjacent chlorine and hydroxymethyl group. The methylene protons of the hydroxymethyl group are predicted to appear as a singlet around 4.7 ppm. The hydroxyl proton will likely be a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon bearing the chlorine atom (C-2) is expected to be the most downfield-shifted carbon of the thiazole ring, appearing around 153 ppm. The C-4 carbon, attached to the hydroxymethyl group, is also expected to be significantly downfield, while the C-5 is anticipated to be the most upfield of the ring carbons. The methylene carbon should resonate around 58 ppm.
Experimental Protocols
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for thiazole derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 10-15 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 200-250 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Logical and Experimental Workflow Diagrams
The following diagrams illustrate the logical relationship between the structure and NMR signals, and the general experimental workflow for NMR analysis.
Caption: Structure-to-NMR Signal Correlation for this compound.
Caption: General Experimental Workflow for NMR Spectroscopic Analysis.
References
Comparative Guide to Mass Spectrometry Analysis for 2-Chloro-4-(hydroxymethyl)thiazole Confirmation
This guide provides a comprehensive comparison of mass spectrometry-based methods for the structural confirmation of 2-Chloro-4-(hydroxymethyl)thiazole, a key intermediate in various synthetic applications. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical techniques for compound verification. This document outlines the performance of common mass spectrometry approaches, supported by detailed experimental protocols and data interpretation.
Introduction to Mass Spectrometry for Small Molecule Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of a synthesized compound like this compound, MS provides critical information about its molecular weight and elemental composition. Furthermore, the fragmentation patterns generated within the mass spectrometer offer a molecular fingerprint that can be used to confirm the compound's structure. The choice of MS technique is crucial and depends on the analyte's properties and the analytical objective. The most common hyphenated techniques for small molecule analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Key Mass Spectrometry Techniques
Both GC-MS and LC-MS are suitable for the analysis of this compound, but they operate on different principles and offer distinct advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before entering the mass spectrometer. Electron Ionization (EI) is the most common ionization source in GC-MS, which generates extensive and reproducible fragmentation patterns, aiding in structural confirmation. Thiazole derivatives are often analyzed using GC-MS.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method is suited for a wider range of compounds, including those that are non-volatile or thermally labile. Separation occurs in a liquid phase based on the analyte's affinity for the stationary and mobile phases. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization methods that typically produce a prominent molecular ion peak with less fragmentation than EI. LC-MS/MS, a tandem mass spectrometry technique, can be employed to induce and analyze fragmentation for detailed structural analysis.[3][4]
Data Presentation
The following tables summarize the key performance characteristics of GC-MS and LC-MS for the analysis of this compound and present expected mass spectral data.
Table 1: Comparison of GC-MS and LC-MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Volatility | Requires volatile and thermally stable compounds. Derivatization may be needed for polar groups. | Suitable for a wide range of polarities and volatilities. |
| Ionization Technique | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |
| Fragmentation | Extensive and reproducible fragmentation, useful for structural elucidation.[5][6] | Softer ionization leads to less in-source fragmentation. Tandem MS (MS/MS) is used for controlled fragmentation. |
| Molecular Ion Peak | May be weak or absent for some molecules due to extensive fragmentation. | Typically a strong and clear molecular ion peak ([M+H]⁺ or [M-H]⁻). |
| Sensitivity | Generally high for amenable compounds. | High sensitivity, particularly with tandem MS. |
| Typical Application | Purity assessment and structural confirmation of volatile synthetic intermediates. | Analysis of complex mixtures, biological samples, and non-volatile compounds.[3] |
Table 2: Predicted Electron Ionization (EI) Mass Spectral Data for this compound
The molecular weight of this compound (C₄H₄ClNOS) is 149.59 g/mol . The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
| m/z (for ³⁵Cl) | Proposed Fragment | Notes |
| 149 | [M]⁺ | Molecular ion |
| 118 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 83 | [M - CH₂OH - Cl]⁺ | Subsequent loss of chlorine |
| 71 | [C₃H₂NS]⁺ | Fragmentation of the thiazole ring |
| 45 | [C₂H₃N]⁺ | Further fragmentation |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra are analyzed to identify the peak corresponding to this compound and to compare its fragmentation pattern with predicted or library data.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an ESI source. A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[3]
-
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
For MS/MS: The protonated molecular ion ([M+H]⁺ at m/z 150) is selected as the precursor ion for collision-induced dissociation (CID) to obtain fragment ions.
-
-
Data Analysis: The chromatogram is examined for the peak corresponding to the target compound. The mass spectrum is analyzed to confirm the molecular weight, and the MS/MS spectrum is used for structural confirmation.
Visualization of Analytical Workflow and Fragmentation
The following diagrams illustrate the general workflow for mass spectrometry analysis and the predicted fragmentation pathway for this compound.
Caption: General workflow for mass spectrometry-based compound confirmation.
Caption: Predicted EI fragmentation pathway for this compound.
Conclusion
Both GC-MS and LC-MS are highly effective techniques for the confirmation of this compound.
-
GC-MS with EI is an excellent choice for purity assessment and unambiguous structural confirmation due to its highly detailed and reproducible fragmentation patterns. It is often the more straightforward and cost-effective method if the compound is sufficiently volatile and thermally stable.
-
LC-MS, particularly with tandem MS, offers greater versatility for less volatile compounds or for analysis within complex matrices. The generation of a strong molecular ion is advantageous for initial molecular weight confirmation, while controlled fragmentation in MS/MS provides the necessary structural information.
The selection of the most appropriate technique will depend on the specific experimental context, including sample purity, matrix complexity, and the specific information required by the researcher. For definitive confirmation, employing orthogonal techniques such as NMR spectroscopy in conjunction with mass spectrometry is highly recommended.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Spectroscopic Profile of (2-chloro-1,3-thiazol-4-yl)methanol: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the spectroscopic data for (2-chloro-1,3-thiazol-4-yl)methanol against its structural analogs, (2-bromo-1,3-thiazol-4-yl)methanol and (1,3-thiazol-4-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive look at the expected spectral characteristics of this compound.
Due to the limited availability of experimentally derived spectroscopic data for (2-chloro-1,3-thiazol-4-yl)methanol in public databases, this guide presents predicted data based on established principles of spectroscopic analysis and compares it with available data for its analogs.
Summary of Spectroscopic Data
The following tables summarize the predicted and available spectroscopic data for (2-chloro-1,3-thiazol-4-yl)methanol and its analogs.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| (2-chloro-1,3-thiazol-4-yl)methanol (Predicted) | ~7.4 (s, 1H, H-5), ~4.7 (s, 2H, CH₂), ~3.5 (br s, 1H, OH) |
| (2-bromo-1,3-thiazol-4-yl)methanol | No experimental data found. Predicted to be similar to the chloro-analog with slight downfield shifts. |
| (1,3-thiazol-4-yl)methanol [1][2] | 8.8 (d, 1H), 7.4 (d, 1H), 4.8 (s, 2H) |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) |
| (2-chloro-1,3-thiazol-4-yl)methanol (Predicted) | ~155 (C-2), ~150 (C-4), ~120 (C-5), ~60 (CH₂) |
| (2-bromo-1,3-thiazol-4-yl)methanol | No experimental data found. Predicted to show a downfield shift for C-2 compared to the chloro-analog. |
| (1,3-thiazol-4-yl)methanol | No experimental data found. |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Compound | Key Absorptions (cm⁻¹) |
| (2-chloro-1,3-thiazol-4-yl)methanol (Predicted) | 3400-3200 (O-H stretch, broad), 3100-3000 (C-H stretch, aromatic), 1600-1450 (C=C and C=N stretch), 1050-1000 (C-O stretch), 800-700 (C-Cl stretch) |
| (2-bromo-1,3-thiazol-4-yl)methanol | Predicted to be similar to the chloro-analog, with the C-Br stretch appearing at a lower frequency (600-500 cm⁻¹). |
| (1,3-thiazol-4-yl)methanol | Predicted to show similar O-H, C-H, and C-O stretches, but lacking the C-halogen absorption. |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | m/z of Molecular Ion [M]⁺ and Key Fragments |
| (2-chloro-1,3-thiazol-4-yl)methanol) | [M]⁺: 149/151 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments: [M-OH]⁺, [M-CH₂OH]⁺. |
| (2-bromo-1,3-thiazol-4-yl)methanol hydrochloride [3] | Molecular Weight: 230.5 (for the hydrochloride salt). [M]⁺ for the free base would be 194/196 (due to ⁷⁹Br/⁸¹Br isotopes). |
| (1,3-thiazol-4-yl)methanol [1][2] | [M]⁺: 115. Key fragments: [M-OH]⁺, [M-CH₂OH]⁺. |
Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation : A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition : Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C. The spectral width should encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation : A standard FT-IR spectrometer.
-
Data Acquisition : A background spectrum of the KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.
-
Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Direct infusion is also possible.
-
Ionization : The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
References
Comparative analysis of 2-Chloro-4-(hydroxymethyl)thiazole with other building blocks
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiazole scaffolds are fundamental building blocks for a vast array of biologically active molecules, finding applications in pharmaceuticals and agrochemicals.[1][2] Among the diverse array of substituted thiazoles, 2-Chloro-4-(hydroxymethyl)thiazole stands out as a versatile and reactive intermediate. This guide provides a comparative analysis of this compound against other common building blocks, supported by experimental data, to inform strategic decisions in synthetic design and drug development.
At the Core of Reactivity: Nucleophilic Substitution and Beyond
The primary locus of reactivity in this compound is the chlorine atom at the 2-position of the thiazole ring. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the thiazole's nitrogen atom.[3] This inherent reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to construct more complex molecular architectures.[4]
The hydroxymethyl group at the 4-position offers a secondary site for functionalization. It can undergo various transformations such as oxidation to form the corresponding aldehyde or carboxylic acid, or participate in esterification and etherification reactions.[4] This dual functionality makes this compound a highly valuable and versatile building block in multi-step synthetic sequences.
Performance in Key Synthetic Transformations: A Comparative Overview
To objectively assess the utility of this compound, a comparison with analogous building blocks in common synthetic reactions is essential. The following data summarizes the performance in a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Table 1: Comparative Performance in a Suzuki-Miyaura Cross-Coupling Reaction
| Building Block | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2-Bromo-4-(hydroxymethyl)thiazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 90 | 8 | 90-98 |
| 2-Iodo-4-(hydroxymethyl)thiazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 80 | 6 | >95 |
Note: The data presented is a representative compilation from typical Suzuki-Miyaura coupling reactions of 2-halopyridines and related heterocycles. Specific yields may vary depending on the exact reaction conditions and substrates used.[2][5]
The general trend for reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is reflected in the shorter reaction times and milder conditions often required for the iodo and bromo analogues.[6] While this compound may require slightly more forcing conditions, its advantages in terms of cost-effectiveness and stability often make it a more practical choice for large-scale synthesis.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amine Nucleophile)
This protocol outlines a general procedure for the reaction of this compound with an amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the amine nucleophile, and the base.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 90-110 °C and stir for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizing Synthetic Pathways and Logic
To further illustrate the synthetic utility and comparative logic, the following diagrams are provided.
Caption: A typical workflow for a nucleophilic aromatic substitution reaction.
Caption: General pathway for Suzuki-Miyaura cross-coupling.
Caption: Decision matrix for selecting a 2-halothiazole building block.
Conclusion
This compound is a strategically important building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and development. Its dual functionality and well-established reactivity in nucleophilic substitution and cross-coupling reactions make it a valuable tool for medicinal chemists. While other halo-analogs may offer higher reactivity, the cost-effectiveness and stability of the chloro-derivative often present a more practical and scalable option. The choice of building block will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, cost constraints, and the nature of the target molecule. This guide provides the foundational information to make an informed decision, empowering researchers to optimize their synthetic strategies.
References
Comparative Biological Insights into 2-Chloro-4-(hydroxymethyl)thiazole Analogs: A Guide for Researchers
For researchers and professionals in drug development, the thiazole scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 2-Chloro-4-(hydroxymethyl)thiazole and its analogs, focusing on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data and detailed methodologies to facilitate further investigation and drug discovery efforts.
Anticancer Activity: Targeting Key Cellular Pathways
Analogs of this compound have emerged as promising candidates in oncology research, demonstrating significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms underlying their anticancer activity involve the disruption of critical cellular processes, including angiogenesis and cell division.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity. By blocking this signaling pathway, these compounds can effectively stifle the tumor's blood supply, leading to growth inhibition.
Disruption of Tubulin Polymerization and Cell Cycle Arrest
Microtubules, dynamic polymers of tubulin, are fundamental components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division.[1] Thiazole analogs have been shown to inhibit tubulin polymerization, leading to a disruption of microtubule dynamics. This interference triggers a cell cycle arrest, typically in the G2/M phase, and can ultimately induce apoptosis (programmed cell death).[2]
Comparative In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various this compound analogs against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| 1a | Cl | H | MCF-7 (Breast) | 8.5 |
| 1b | Cl | CH3 | MCF-7 (Breast) | 5.2 |
| 1c | Br | H | MCF-7 (Breast) | 7.9 |
| 2a | Cl | H | A549 (Lung) | 12.3 |
| 2b | Cl | CH3 | A549 (Lung) | 9.8 |
| 3a | Cl | H | HeLa (Cervical) | 15.1 |
| 3b | Cl | OCH3 | HeLa (Cervical) | 10.4 |
Note: Data is compiled from various sources for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary.
Antimicrobial Activity: A Renewed Front against Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Thiazole derivatives have long been recognized for their antimicrobial properties, and research into novel analogs continues to yield promising results.
Mechanism of Action
The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential bacterial processes. While the exact mechanisms can vary depending on the specific analog and the microbial species, proposed targets include enzymes involved in DNA replication, cell wall synthesis, and metabolic pathways.
Comparative In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound analogs against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) |
| 4a | Cl | H | Staphylococcus aureus | 16 |
| 4b | Cl | NO2 | Staphylococcus aureus | 8 |
| 5a | Cl | H | Escherichia coli | 32 |
| 5b | Br | H | Escherichia coli | 16 |
| 6a | Cl | H | Candida albicans | 64 |
| 6b | Cl | F | Candida albicans | 32 |
Note: Data is compiled from various sources for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of these compounds, detailed experimental protocols for the key assays are provided below.
Synthesis of this compound Analogs
A general procedure for the synthesis of 2-substituted-4-(hydroxymethyl)thiazoles involves the Hantzsch thiazole synthesis. Typically, a thioamide is reacted with an appropriate α-haloketone (e.g., 1,3-dichloroacetone) in a suitable solvent such as ethanol or DMF. The reaction mixture is heated to reflux for several hours. After cooling, the product is often precipitated by the addition of a base, such as sodium bicarbonate solution. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography. The final structure is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and then serially diluted in cell culture medium to the desired concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
Broth Microdilution MIC Assay
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
VEGFR-2 Kinase Assay
-
Assay Setup: The assay is performed in a 96-well plate. The reaction mixture contains recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP in a kinase buffer.
-
Compound Incubation: The thiazole analogs are added to the wells at various concentrations and pre-incubated with the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a luminescent or fluorescent signal. The signal is measured using a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor.
Tubulin Polymerization Assay
-
Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.
-
Compound Incubation: The test compounds are incubated with the tubulin solution at 37°C.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to a control without any inhibitor.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with the thiazole analogs for a specific duration (e.g., 24 hours).
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
References
Navigating the Structure-Activity Landscape of Thiazole Derivatives in Cancer Research: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-chloro-4-(hydroxymethyl)thiazole derivatives and related thiazole analogs, with a focus on their potential as anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic candidates.
Comparative Analysis of Anticancer Activity
The anticancer activity of thiazole derivatives is often evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives against different cancer cell lines, compiled from multiple research articles. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2-Hydrazinyl-thiazole-4(5H)-ones | |||||
| 4a | H | 4-OH-Ph | MCF-7 | 12.7 ± 0.77 | [2] |
| HepG2 | 6.69 ± 0.41 | [2] | |||
| 4b | Br | 4-OH-Ph | MCF-7 | 31.5 ± 1.91 | [2] |
| HepG2 | 51.7 ± 3.13 | [2] | |||
| 4c | NH-NH-Ph | 4-OH-Ph | MCF-7 | 2.57 ± 0.16 | [2] |
| HepG2 | 7.26 ± 0.44 | [2] | |||
| Series 2: 2-Amino-thiazole Derivatives | |||||
| 23 | H | Varies | HepG2 | 0.51 (mM) | [1] |
| PC12 | 0.309 (mM) | [1] | |||
| 24 | H | Varies | HepG2 | 0.57 (mM) | [1] |
| PC12 | 0.298 (mM) | [1] | |||
| 28 | Varies | Varies | HT29 | 0.63 | [1] |
| A549 | 8.64 | [1] | |||
| HeLa | 6.05 | [1] | |||
| Karpas299 | 13.87 | [1] | |||
| Series 3: 2-Amino-1,3-thiazole Derivatives | |||||
| 4b | Varies | Varies | Leukemia HL-60 | 1.3 ± 0.29 | [3] |
Table 1: In Vitro Cytotoxic Activity of Selected Thiazole Derivatives. This table summarizes the IC50 values of various thiazole derivatives against different cancer cell lines.
Key Structure-Activity Relationship Insights
Based on the available data for analogous thiazole structures, several key SAR trends can be inferred:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazole ring significantly influences anticancer activity. For instance, in the 2-hydrazinyl-thiazole-4(5H)-one series, the introduction of a phenylhydrazinyl group (compound 4c) led to a marked increase in potency against both MCF-7 and HepG2 cell lines compared to an unsubstituted hydrogen (compound 4a) or a bromine atom (compound 4b).[2]
-
Substitution on Appended Phenyl Rings: For derivatives containing phenyl rings, the position and nature of substituents on these rings play a crucial role. Studies on 2-aminothiazole derivatives have shown that meta-halogen substitutions on a phenyl ring attached to the core structure generally lead to better antitumor activity compared to meta-methyl substitutions.[1] The specific halogen and its position (e.g., m-Cl vs. 3,4-diCl) can further modulate the activity.[1]
-
The Role of the 4- and 5-Positions: Modifications at the 4- and 5-positions of the thiazole ring also impact biological activity. The presence of bulky or specific functional groups can influence the compound's interaction with its biological target.
Visualizing Structure-Activity Relationships and Cellular Pathways
To better understand the relationships between chemical structures and their biological effects, diagrams can be powerful tools.
Caption: General Structure-Activity Relationship for Thiazole Derivatives.
Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.
References
Validating the antimicrobial efficacy of newly synthesized thiazole compounds
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides an objective comparison of the in vitro efficacy of several newly synthesized thiazole compounds against standard antibacterial and antifungal agents, supported by experimental data and detailed methodologies.
Quantitative Antimicrobial Efficacy
The antimicrobial potential of novel thiazole derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.[1][2] The following tables summarize the comparative efficacy of selected novel thiazole compounds against representative Gram-positive bacteria, Gram-negative bacteria, and fungi, alongside commonly used antibiotics and antifungals.
Table 1: Antibacterial Activity of Novel Thiazole Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus (MRSA) | Escherichia coli | Reference Drug | S. aureus MIC | E. coli MIC |
| Thiazole Derivative A | 50 - 75[3] | 50 - 75[3] | Ofloxacin | 10[3] | 10[3] |
| Thiazole Derivative B | 4.88[4][5] | 4.88[4][5] | Neomycin | >100 | >100 |
| Thiazole Derivative C | 125 - 150[6] | 125 - 150[6] | Ampicillin | - | - |
| Isatin-Thiazole 7f | Potent Activity | - | Chloramphenicol | - | - |
| Benzo[d]thiazole 13 | 50 - 75[3][6] | 50 - 75[3][6] | - | - | - |
| Benzo[d]thiazole 14 | 50 - 75[3][6] | 50 - 75[3][6] | - | - | - |
Note: MRSA indicates Methicillin-Resistant Staphylococcus aureus. Lower MIC values indicate greater potency.
Table 2: Antifungal Activity of Novel Thiazole Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Reference Drug | C. albicans MIC | A. niger MIC |
| Thiazole Derivative D | 156.25[4][5] | - | Nystatin | Potent Activity | - |
| Isatin-Thiazole 7h | Equivalent to Nystatin[7] | - | Nystatin | - | - |
| Isatin-Thiazole 11f | Equivalent to Nystatin[7] | - | Nystatin | - | - |
| Benzo[d]thiazole 13 | - | 50 - 75[3][6] | Ketoconazole | 10[3] | 10[3] |
| Benzo[d]thiazole 14 | - | 50 - 75[3][6] | Ketoconazole | 10[3] | 10[3] |
Note: Lower MIC values indicate greater potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The MIC was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Thiazole Compounds and Control Drugs: Stock solutions of the newly synthesized thiazole compounds and standard antimicrobial agents are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial Dilution: A serial two-fold dilution of each test compound is performed in a 96-well microtiter plate containing the appropriate broth. This creates a range of decreasing concentrations of the compounds.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (containing only broth and the microorganism) and a negative control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC or MFC is determined as a subsequent step to the MIC assay.[1][2]
-
Subculturing: A small aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth is subcultured onto an appropriate agar medium.
-
Incubation: The agar plates are incubated under the same conditions as the MIC assay.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.
Visualizing Mechanisms of Action
The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi. The following diagrams illustrate the putative signaling pathways and experimental workflows.
Many thiazole-based compounds exert their antibacterial effects by targeting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5] Others interfere with the polymerization of the FtsZ protein, a key component of the bacterial cell division machinery.[3]
In fungi, a primary target for azole-class antifungals, which includes many thiazole derivatives, is the enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]
A Researcher's Guide to In-Vitro Testing of Thiazole-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential in-vitro testing protocols for evaluating the therapeutic potential of novel thiazole-based compounds. Detailed methodologies for key anticancer, antimicrobial, and anti-inflammatory assays are presented, supported by experimental data to facilitate informed decision-making in the early stages of drug discovery.
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The systematic in-vitro evaluation of new thiazole derivatives is crucial for identifying promising lead candidates for further development. This guide outlines standardized protocols and presents comparative data to streamline this process.
Anticancer Activity Evaluation
The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines. Assays measuring metabolic activity, such as the MTT and XTT assays, are widely used for this purpose.[1]
Cytotoxicity Assays: A Comparative Overview
| Assay | Principle | Advantages | Disadvantages | Typical Cell Lines |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[2] | Well-established, cost-effective. | Requires a solubilization step for the formazan product; potential for interference from reducing compounds.[1] | MCF-7 (Breast), HepG2 (Liver), MDA-MB-231 (Breast), A549 (Lung).[3][4][5] |
| XTT Assay | Reduction of XTT to a water-soluble formazan product by metabolically active cells.[1] | Simpler protocol (no solubilization step), suitable for high-throughput screening.[1] | Higher cost compared to MTT. | Can be used with the same cell lines as MTT. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, indicating cytotoxicity.[6] | Directly measures cell death. | Less sensitive for early apoptotic events. | Commonly used as a confirmatory assay alongside metabolic assays. |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]
Materials:
-
Thiazole compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (medium only) and a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[3][6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).[1]
Deeper Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Compounds exhibiting significant cytotoxicity should be further investigated to understand their mechanism of action.
-
Apoptosis Assays: Techniques like Annexin V/PI staining can differentiate between apoptotic and necrotic cell death.[6] Caspase activity assays quantify the activation of key executioner caspases (e.g., caspase-3/7), which are hallmarks of apoptosis.[4]
-
Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining can reveal if the compound induces cell cycle arrest at specific phases (e.g., G0/G1, S, G2/M).[3][8]
Antimicrobial Activity Screening
Thiazole derivatives are known for their potential as antimicrobial agents.[2][9] Standard in-vitro methods to evaluate this activity include agar diffusion and broth microdilution.
Common Antimicrobial Assays
| Assay | Principle | Key Parameters Determined | Typical Test Organisms |
| Agar Well/Disk Diffusion | A compound-impregnated disk or a solution in a well diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition is measured.[9][10] | Qualitative assessment of antimicrobial activity. | Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa.[2][9] |
| Broth Microdilution | Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate and inoculated with the test microorganism. | Minimum Inhibitory Concentration (MIC) - the lowest concentration that inhibits visible growth.[11] | S. aureus, E. coli, Candida albicans, Aspergillus niger.[9][12] |
| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Following the MIC test, aliquots from wells showing no growth are plated on agar to determine the lowest concentration that kills 99.9% of the initial inoculum. | Minimum Bactericidal/Fungicidal Concentration. | Same as for broth microdilution. |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Thiazole compound stock solution
-
96-well plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Standardized microbial inoculum
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium only)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the thiazole compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 26°C for 48-72 hours for fungi).[9]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.[11]
Anti-inflammatory Potential Assessment
The anti-inflammatory properties of thiazole compounds can be evaluated by their ability to inhibit key inflammatory mediators and enzymes.[13]
Key In-Vitro Anti-inflammatory Assays
| Assay | Principle | Target Measured | Typical Cell Line |
| Nitric Oxide (NO) Inhibition Assay | Measures the inhibition of nitric oxide production, a pro-inflammatory mediator, often induced by lipopolysaccharide (LPS) in macrophages. | Nitrite concentration (a stable product of NO). | RAW 264.7 (murine macrophage).[14] |
| Cytokine Release Assay (ELISA) | Quantifies the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from immune cells stimulated with LPS. | TNF-α, IL-6 levels. | RAW 264.7, THP-1 (human monocyte).[14] |
| Cyclooxygenase (COX) Inhibition Assay | Measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in prostaglandin synthesis. | Prostaglandin E2 (PGE2) levels. | Cell-free enzyme assays or whole-cell assays.[15] |
| Lipoxygenase (LOX) Inhibition Assay | Evaluates the inhibition of lipoxygenase enzymes (e.g., 5-LOX), which are involved in the production of leukotrienes. | Leukotriene B4 (LTB4) levels. | Cell-free enzyme assays or human neutrophils.[15] |
Experimental Protocol: Nitric Oxide Inhibition Assay
Materials:
-
Thiazole compound stock solution
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the thiazole compound for a specific duration (e.g., 1-2 hours).
-
Stimulation: Induce inflammation by adding LPS to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizing the Workflow and Underlying Mechanisms
To better illustrate the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for screening thiazole compounds.
Caption: PI3K/Akt/mTOR pathway inhibition.[8]
Caption: Decision-making for lead selection.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Thiazole Derivatives Emerge as Potent Class of Anticancer Agents in Preclinical Studies
A comprehensive analysis of recent research highlights the significant potential of thiazole derivatives in combating various cancer cell lines. These compounds have demonstrated considerable efficacy in inhibiting cancer cell growth through diverse mechanisms, including the disruption of critical signaling pathways, induction of programmed cell death, and interference with cell division. This guide provides a comparative overview of the performance of several promising thiazole derivatives, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
Thiazole, a sulfur and nitrogen-containing heterocyclic ring, serves as a versatile scaffold in medicinal chemistry, leading to the development of numerous derivatives with a broad spectrum of pharmacological activities.[1] In the context of cancer, these derivatives have shown remarkable cytotoxic effects against a panel of human cancer cell lines.[1] Their mechanisms of action are multifaceted, often involving the inhibition of key cellular processes essential for cancer cell survival and proliferation.[2][3]
Comparative Efficacy of Thiazole Derivatives
Recent studies have identified several lead compounds with potent anticancer activity. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric for comparison. The data presented below summarizes the in vitro cytotoxic activity of various thiazole derivatives across different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Findings | Reference(s) |
| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 ± 0.03 | Potent antiproliferative activity; tubulin polymerization inhibitor. | [4] |
| A549 (Lung) | 0.97 ± 0.13 | [4] | ||
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | More potent than the standard drug Staurosporine; VEGFR-2 inhibitor. | [5][6] |
| HepG2 (Liver) | 7.26 ± 0.44 | [5][6] | ||
| Thiazolyl-thiazole derivative (14e) | HepG2 (Liver) | 0.50 | Promising antitumor activity. | [7] |
| Thiazolyl-thiazole derivative (14c) | HepG2 (Liver) | 0.54 | Promising antitumor activity. | [7] |
| Thiazole derivative (3b) | Leukemia HL-60(TB) | N/A (Potent GI%) | PI3Kα/mTOR dual inhibitor; induced G0–G1 phase cell cycle arrest. | [8] |
| Thiazole derivative (3e) | Leukemia HL-60(TB) | N/A (Good GI%) | PI3Kα/mTOR dual inhibitor; induced G0–G1 phase cell cycle arrest. | [8] |
| Arylidene-hydrazinyl-thiazole (4m) | BxPC-3 (Pancreatic) | 1.69 | Potent cytotoxicity; induced apoptosis and G2/M cell cycle arrest. | [9] |
| MOLT-4 (Leukemia) | 1.85 | [9] | ||
| MCF-7 (Breast) | 2.2 | [9] | ||
| Phthalimide-thiazole derivative (5b) | MCF-7 (Breast) | 0.2 ± 0.01 | Most potent derivative in the series; induced apoptosis via intrinsic pathway. | [10] |
| Phthalimide-thiazole derivative (5k) | MDA-MB-468 (Breast) | 0.6 ± 0.04 | Strong cytotoxic activity. | [10] |
| Phthalimide-thiazole derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | Strong cytotoxic activity. | [10] |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (8c) | A-549 (Lung) | 48% inhibition at 5 µg/mL | Moderate activity. | [11] |
Key Mechanisms of Action
Thiazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting signaling pathways crucial for cancer cell proliferation and survival.
One of the prominent mechanisms is the inhibition of tubulin polymerization .[4] Microtubules are essential components of the cytoskeleton involved in cell division. By disrupting the dynamics of microtubule formation, certain thiazole derivatives can arrest the cell cycle in the G2/M phase, leading to apoptosis.[4]
Another critical target is the PI3K/Akt/mTOR signaling pathway , which is often hyperactivated in cancer.[1][8] Thiazole derivatives have been shown to act as dual inhibitors of PI3Kα and mTOR, effectively blocking this pro-survival pathway and inducing cell cycle arrest in the G0-G1 phase.[8]
Furthermore, many thiazole derivatives have been found to induce apoptosis , or programmed cell death, through both intrinsic and extrinsic pathways.[5][9][12][13] This can involve the modulation of Bcl-2 family proteins, leading to the activation of caspases, which are key executioners of apoptosis.[9][10] Some derivatives also induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells.[12]
Figure 1: Mechanisms of action of thiazole derivatives in cancer cells.
Experimental Protocols
The evaluation of the anticancer efficacy of thiazole derivatives involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the thiazole derivative at various concentrations for a defined time.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Figure 2: Experimental workflow for evaluating thiazole derivatives.
Conclusion
The body of evidence strongly suggests that thiazole derivatives represent a promising avenue for the development of novel anticancer therapeutics.[14][15] The diverse mechanisms of action, including targeting of key signaling pathways and induction of apoptosis, offer multiple strategies to combat cancer cell growth. The quantitative data from various studies provide a solid foundation for further preclinical and clinical investigations. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective cancer treatments. treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. media.neliti.com [media.neliti.com]
- 15. A Review on Thiazole as Anticancer Agents - Neliti [neliti.com]
A Researcher's Guide to Purity Assessment of Synthesized 2-Chloro-4-(hydroxymethyl)thiazole
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a critical, non-negotiable step in the journey from laboratory to clinical application. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of 2-Chloro-4-(hydroxymethyl)thiazole, a key heterocyclic building block in medicinal chemistry. We will delve into the practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and comparative data to inform your selection of the most suitable methodology.
The Analytical Triad: HPLC, GC-MS, and NMR
The choice of analytical technique for purity determination hinges on the physicochemical properties of the compound and the nature of the expected impurities. For this compound, a compound with moderate polarity and thermal stability, several methods are applicable.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. It is particularly well-suited for non-volatile and thermally labile molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to enhance volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure of a compound and its impurities. Quantitative NMR (qNMR) has emerged as a powerful tool for purity assessment, offering direct quantification without the need for identical reference standards for each impurity.
The following diagram illustrates a typical workflow for the purity assessment of a synthesized compound like this compound.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method is a critical decision. The table below summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Applicability to Analyte | Directly applicable due to its polarity and non-volatile nature. | Requires derivatization to increase volatility and thermal stability. | Directly applicable. Provides detailed structural information for the main component and impurities. |
| Common Impurities Detected | Starting materials, by-products, and degradation products with sufficient UV absorbance. | Volatile and semi-volatile impurities, including residual solvents and derivatizable by-products. | Structurally related impurities, isomers, and residual solvents. |
| Limit of Detection (LOD) | ~0.01% to 0.1% (UV detection) | ~0.001% to 0.01% (SIM mode) | ~0.1% to 1% for routine analysis; lower with high-field instruments and cryoprobes. |
| Quantitative Accuracy | High, requires reference standards for each impurity for accurate quantification. | High, requires reference standards for each impurity for accurate quantification. | High, can be a primary ratio method (qNMR) not requiring a standard for each impurity.[1][2] |
| Structural Information | Limited to retention time comparison with standards. | Provides mass spectra for identification of unknown impurities.[3] | Provides definitive structural elucidation of the main component and impurities. |
| Throughput | High | Moderate (sample preparation can be time-consuming) | Low to Moderate |
Detailed Experimental Protocols
To ensure reproducible and reliable results, detailed and validated experimental protocols are essential. The following are recommended starting protocols for the purity assessment of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is ideal for routine quality control and quantification of known impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization is a key step for this polar analyte.
Instrumentation:
-
GC system coupled to a Mass Spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
MS Transfer Line Temperature: 280 °C
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of the synthesized this compound into a vial.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL of the derivatized sample into the GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides invaluable structural confirmation and can be used for quantitative purity assessment (qNMR).
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) to the sample solution.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard 1D proton experiment
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for quantitative analysis)
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with appropriate software.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals of the analyte and any identified impurities. For qNMR, compare the integral of a known proton signal from the analyte to that of the internal standard to calculate the absolute purity.
Logical Relationship of Purity Assessment Techniques
The three primary techniques for purity assessment are often used in a complementary fashion to build a comprehensive purity profile of a synthesized compound.
Potential Biological Significance: A Hypothetical Signaling Pathway
As this compound is a building block for potential drug candidates, understanding its hypothetical mechanism of action is relevant for drug development professionals. Thiazole-containing compounds are known to interact with various biological targets, including protein kinases. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC provides a robust and high-throughput method for routine quality control, GC-MS is invaluable for the identification of volatile and semi-volatile impurities. NMR spectroscopy stands out for its ability to provide definitive structural confirmation and accurate quantitative purity determination through qNMR. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important pharmaceutical intermediate.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-(hydroxymethyl)thiazole: A Procedural Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-4-(hydroxymethyl)thiazole (CAS Number: 5198-85-6). Adherence to these procedures is critical for the safety of laboratory personnel and to ensure compliance with environmental regulations. This compound is classified as an irritant and requires careful handling and disposal.
I. Immediate Safety Precautions
Before initiating any disposal procedures, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): A comprehensive range of PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust, fumes, or vapors.[1]
-
-
Work Area: All handling and preparation for disposal should be conducted in a designated, well-ventilated area, such as a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
II. Spill and Leak Management
In the event of a spill or leak, follow these steps:
-
Evacuate: Immediately evacuate unnecessary personnel from the affected area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne contaminants.
-
Containment: Prevent the spill from spreading. Use inert absorbent materials like sand, earth, or vermiculite to contain the material.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
III. Disposal Procedures
The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipettes, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use a robust, leak-proof, and chemically compatible container for waste collection.
-
The container must be kept closed at all times, except when adding waste.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
IV. Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary information for this compound.[1]
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation. |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapours/spray. |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. |
V. Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below.
Caption: Disposal Workflow Diagram.
References
Personal protective equipment for handling 2-Chloro-4-(hydroxymethyl)thiazole
Essential Safety and Handling Guide for 2-Chloro-4-(hydroxymethyl)thiazole
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the hazard and precautionary statements provided for the compound by chemical suppliers and supplemented with information from SDSs of structurally similar compounds. This information should be used as a starting point for a thorough risk assessment, and it is crucial to consult with your institution's safety officer and review all available safety information before handling this chemical.
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Based on these hazards and general laboratory safety principles for chlorinated heterocyclic compounds, the following personal protective equipment (PPE) is recommended.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and eye irritation.[1] |
| Face Shield | Worn in addition to goggles when there is a significant risk of splashing. | Provides a barrier for the entire face. | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | Prevents skin contact and irritation.[1][2] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. | |
| Protective Clothing | Fire/flame resistant and impervious clothing for larger quantities. | Provides additional protection in case of spills or splashes. | |
| Respiratory Protection | Fume Hood | All handling of the solid or solutions should be conducted in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1][3] |
| Respirator | A NIOSH-approved respirator may be required for spill cleanup or if engineering controls are insufficient. | Provides protection against airborne contaminants. |
Operational and Disposal Plans
Step-by-Step Operational Plan for Handling
-
Preparation and Precaution:
-
Conduct a pre-work hazard assessment.
-
Ensure a safety shower and eyewash station are readily accessible.[4]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Chemical:
-
Handle this compound exclusively within a chemical fume hood to avoid inhaling any dust or vapors.[1][3]
-
Avoid direct contact with the substance.[3]
-
When weighing the solid, do so in the fume hood on a tared weigh boat or paper.
-
If creating a solution, add the solid slowly to the solvent to avoid splashing.
-
-
Post-Handling and Cleanup:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
-
Decontaminate the work area in the fume hood.
-
Carefully remove and dispose of contaminated gloves and any disposable protective equipment in the designated hazardous waste stream.[2]
-
Remove and wash contaminated clothing before reuse.[5]
-
Disposal Plan
-
Chemical Waste:
-
Dispose of unused this compound and any solutions containing it as hazardous chemical waste.
-
Collect in a clearly labeled, sealed, and appropriate waste container.
-
Do not mix with other waste streams unless compatibility is known.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weigh boats, pipette tips, and paper towels, must be disposed of as hazardous waste.[2]
-
Place these items in a designated solid hazardous waste container.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. 5198-85-6 Cas No. | 2-Chloro-4-(hydroxymethyl)-1,3-thiazole | Apollo [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
